AR-C67085
Description
Propriétés
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N5O12P3S/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIAJZQKKBOFJR-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N5O12P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AR-C67085
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of AR-C67085, a potent and selective antagonist of the P2Y12 receptor. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on detailed experimental context and quantitative data.
Core Mechanism of Action: P2Y12 Receptor Antagonism
This compound functions as a direct, competitive, and reversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for platelet activation and aggregation.[1][2] The primary ligand for the P2Y12 receptor is adenosine diphosphate (ADP). When ADP binds to the P2Y12 receptor on the surface of platelets, it initiates an intracellular signaling cascade that leads to platelet activation, shape change, and aggregation, forming a primary hemostatic plug.[1][2][3]
This compound exerts its antiplatelet effect by binding to the P2Y12 receptor and preventing the binding of its endogenous agonist, ADP.[4] This blockade inhibits the downstream signaling events that are normally triggered by ADP, thereby reducing platelet aggregation and thrombus formation.[1][3]
P2Y12 Receptor Downstream Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[2][5] Upon activation by ADP, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] cAMP is an important second messenger that, under normal conditions, activates protein kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation.
By preventing the ADP-mediated decrease in cAMP, this compound maintains higher intracellular cAMP levels, thus promoting the inhibition of platelet activation and aggregation.[1][3]
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y12 receptor modulation of ADP‐evoked intracellular Ca2+ signalling in THP‐1 human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
AR-C67085: A Technical Whitepaper on a Potent P2Y12 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of AR-C67085, a potent and selective antagonist of the P2Y12 receptor, a key mediator of platelet activation and thrombus formation. This guide synthesizes available data on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. While this compound has been a valuable research tool, this paper also highlights the current gaps in publicly accessible preclinical pharmacokinetic and in vivo efficacy data.
Introduction: The P2Y12 Receptor as a Therapeutic Target
The P2Y12 receptor, historically referred to as the P2T receptor, is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. It plays a crucial role in hemostasis and thrombosis. The binding of its endogenous agonist, adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation, degranulation, and the stabilization of thrombi. Consequently, antagonism of the P2Y12 receptor is a clinically validated and effective strategy for the prevention of thrombotic events such as myocardial infarction and stroke. This compound emerged as a significant investigational compound due to its high potency and selectivity for the P2Y12 receptor.
Pharmacological Profile of this compound
This compound is a competitive antagonist of the P2Y12 receptor. Its chemical structure, an analogue of adenosine triphosphate (ATP), confers high affinity for the receptor's binding site.
Quantitative Pharmacological Data
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| P2Y12 | Human | Radioligand Binding | pKd | 8.2 | [1] |
| P2Y12 | Human | Platelet Aggregation | IC50 | 2.5 nM | [2] |
| P2Y11 | Human | Functional Assay | EC50 (Agonist) | 8.9 µM | [3] |
| P2Y13 | Not Specified | Functional Assay | EC50 (Antagonist) | 4 nM | [3] |
Note: The agonist activity at the P2Y11 receptor and antagonist activity at the P2Y13 receptor highlight the importance of comprehensive selectivity profiling in drug development. Data for P2Y1, P2Y2, P2Y4, and P2Y6 receptors are not currently available in the public literature.
Mechanism of Action and Signaling Pathways
This compound exerts its antiplatelet effect by competitively blocking the binding of ADP to the P2Y12 receptor. This action inhibits the downstream signaling cascade that is essential for platelet activation and aggregation.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gαi2. Upon ADP binding, the activated Gαi2 subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels relieve the inhibition of protein kinase A (PKA), which in turn promotes the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K), Akt, and Rap1b. These signaling events ultimately culminate in the conformational change of the glycoprotein IIb/IIIa receptor, enabling fibrinogen binding and platelet aggregation. This compound, by blocking the initial ADP binding, prevents this entire cascade.
Experimental Protocols
The characterization of P2Y12 receptor antagonists like this compound relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for P2Y12 Receptor Affinity
This assay determines the binding affinity (Kd or Ki) of a compound for the P2Y12 receptor.
-
Materials:
-
Cell membranes expressing the human P2Y12 receptor.
-
Radioligand (e.g., [³H]-2MeSADP).
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known P2Y12 antagonist (for non-specific binding), or the test compound (this compound).
-
Add the P2Y12 receptor-expressing membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]
-
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.
-
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Adenosine diphosphate (ADP) solution.
-
This compound or other test compounds.
-
Saline solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Cuvettes and stir bars.
-
-
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a vehicle control or a specific concentration of this compound to the PRP and incubate for a short period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Determine the IC50 value of this compound by testing a range of concentrations and plotting the percentage inhibition of aggregation against the log concentration of the compound.
-
Preclinical Data: A Noteworthy Gap
A comprehensive review of publicly available literature reveals a significant lack of detailed preclinical pharmacokinetic and in vivo efficacy data for this compound. While its potent in vitro activity is well-documented, essential parameters for drug development such as its half-life, clearance, volume of distribution, and oral bioavailability in relevant animal models (e.g., rats, dogs) are not reported. Similarly, specific in vivo studies demonstrating its antithrombotic efficacy in established thrombosis models, such as the ferric chloride-induced thrombosis model, are not publicly accessible. This absence of data limits a full assessment of its potential as a therapeutic agent.
Conclusion
This compound is a potent and selective P2Y12 receptor antagonist that has served as an invaluable tool for elucidating the role of this receptor in platelet biology and thrombosis. Its high affinity and well-characterized in vitro profile make it a benchmark compound for research in this field. However, the lack of publicly available preclinical pharmacokinetic and in vivo efficacy data underscores the challenges in translating potent in vitro activity into a viable clinical candidate. Further research and data disclosure would be necessary to fully appreciate the therapeutic potential of this compound.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C67085: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Pharmacological Properties, and Experimental Evaluation of a Potent P2Y12 Receptor Antagonist.
This technical guide provides a comprehensive overview of AR-C67085, a key tool compound for studying the P2Y12 receptor. Designed for researchers, scientists, and drug development professionals, this document details its chemical and pharmacological characteristics, provides methodologies for its experimental use, and illustrates the associated signaling pathways.
Chemical Structure and Properties
This compound, also known as PSB-0413, is a synthetic organic compound recognized for its potent and selective antagonist activity at the P2Y12 receptor.[1][2] Its chemical identity and key physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | [[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid[1] |
| Synonyms | AR-C67085MX, ARC-67085, PSB-0413[2] |
| Molecular Formula | C₁₄H₂₂Cl₂N₅O₁₂P₃S[1] |
| Molecular Weight | 648.23 g/mol [1] |
| SMILES | NC1=C2N=CN([C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O)C2=NC(SCCC)=N1 |
| Hydrogen Bond Acceptors | 16[2] |
| Hydrogen Bond Donors | 7[2] |
| Rotatable Bonds | 11[2] |
| Topological Polar Surface Area | 324.63 Ų[2] |
Pharmacological Properties
This compound is a selective and potent antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-induced platelet aggregation.[3][4] Its primary mechanism of action involves the competitive inhibition of ADP binding to the P2Y12 receptor on platelets, thereby blocking the signaling cascade that leads to thrombus formation.
The pharmacological activity of this compound has been quantified in various in vitro assays. The following table summarizes key activity parameters.
| Parameter | Value | Assay Type | Target | Species | Reference |
| pKB | 8.54 ± 0.06 | ADP-induced platelet aggregation | P2Y12 Receptor | Human | [1] |
| pIC₅₀ | 8.60 | Inhibition of ADP-induced platelet aggregation | P2T Receptor (P2Y12) | Platelets | [5] |
| pKd | 8.2 | Radioligand Binding Assay | P2Y12 Receptor | Human | |
| Ki | ~1 nM (estimated from pKd) | Radioligand Binding Assay | P2Y12 Receptor | Human |
Signaling Pathway
The P2Y12 receptor is a Gi-coupled GPCR. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, along with signaling through other pathways such as PI3K activation, culminates in the activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation. This compound competitively blocks the initial step of this pathway, the binding of ADP to the P2Y12 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of this compound.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the P2Y12 receptor.
Objective: To determine the inhibition constant (Ki) of this compound at the human P2Y12 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human P2Y12 receptor.
-
Radioligand: [³H]-PSB-0413 (a radiolabeled analog of this compound).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the P2Y12 receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
50 µL of [³H]-PSB-0413 at a fixed concentration (e.g., near its Kd value).
-
50 µL of varying concentrations of this compound (for competition curve) or buffer (for total binding).
-
For non-specific binding, add a high concentration of a non-labeled P2Y12 antagonist (e.g., 10 µM unlabeled this compound).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
ADP-Induced Platelet Aggregation Assay
This protocol details the methodology used to determine the antagonist potency (pKB) of this compound in human platelet-rich plasma.
Objective: To quantify the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Blood Sample: Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., heparin).
-
Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at a low speed.
-
Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed.
-
Agonist: Adenosine diphosphate (ADP).
-
Test Compound: this compound.
-
Aggregometer: A light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP if necessary using PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Assay Performance:
-
Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
Add varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Generate concentration-response curves for ADP in the absence and presence of different concentrations of this compound.
-
Determine the dose ratio for each concentration of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the Schild plot provides the pA₂ value, which is equivalent to the pKB for a competitive antagonist.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro platelet aggregation inhibition assay.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology and pharmacology of the platelet P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Dual Pharmacology of AR-C67085 and Its Synonyms: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
AR-C67085, also known by its synonyms PSB 0413 and FPL 67085, is a synthetic organic compound that has garnered significant interest in the field of purinergic signaling. Initially characterized as a potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation, subsequent research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the dual activity of this compound as both a P2Y12 receptor antagonist and a P2Y11 receptor agonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Chemical and Pharmacological Properties
This compound is a derivative of adenosine triphosphate (ATP) and acts as a competitive antagonist at the P2Y12 receptor, thereby inhibiting ADP-induced platelet aggregation.[1] Conversely, it has been identified as the most potent known agonist for the human P2Y11 receptor, stimulating its dual signaling pathways.[2] This dual pharmacology makes this compound a unique tool for dissecting the intricate roles of these two closely related P2Y receptors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound and its radiolabeled form, [3H]PSB 0413, with the P2Y12 and P2Y11 receptors.
Table 1: P2Y12 Receptor Antagonist Activity of this compound/PSB 0413
| Parameter | Species | Value | Assay Type | Reference |
| pIC50 | Human | 8.6 | ADP-induced platelet aggregation | [3] |
| pKd | Human | 8.2 | Radioligand binding | [3] |
| KD | Human | 3.3 ± 0.6 nM | [3H]PSB-0413 binding on intact platelets | [4] |
| KD | Human | 6.5 ± 3.6 nM | [3H]PSB-0413 binding on platelet membranes | [4] |
| KD | Human | 4.57 nM | [3H]PSB-0413 binding on platelet membranes | [5] |
| Bmax | Human | 425 ± 50 sites/platelet | [3H]PSB-0413 binding on intact platelets | [4] |
| Bmax | Human | 0.5 ± 0.2 pmol/mg protein | [3H]PSB-0413 binding on platelet membranes | [4] |
| Bmax | Human | 7.66 pmol/mg protein | [3H]PSB-0413 binding on platelet membranes | [5] |
| KD | Mouse | 14 ± 4.5 nM | [3H]PSB-0413 binding on intact platelets | [4] |
| KD | Mouse | 9.1 ± 5.3 nM | [3H]PSB-0413 binding on platelet membranes | [4] |
| Bmax | Mouse | 634 ± 87 sites/platelet | [3H]PSB-0413 binding on intact platelets | [4] |
| Bmax | Mouse | 0.7 ± 0.3 pmol/mg protein | [3H]PSB-0413 binding on platelet membranes | [4] |
Table 2: P2Y11 Receptor Agonist Activity of this compound
| Parameter | Species | Value | Assay Type | Reference |
| pEC50 | Human | 8.52 | Not specified | [3] |
| pEC50 | Human | 5.82 | Phospholipase C activity | [3] |
| EC50 | Human | 1500 nM | Phospholipase C activity | [3] |
Signaling Pathways
The dual activity of this compound allows it to modulate two distinct signaling cascades, leading to opposing physiological outcomes in different cellular contexts.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[6] Upon antagonism by this compound, the ADP-mediated signaling cascade is blocked. This pathway is central to platelet activation and aggregation.[7]
Caption: P2Y12 receptor antagonist activity of this compound.
P2Y11 Receptor Signaling Pathway
The human P2Y11 receptor is unique among P2Y receptors as it couples to both Gq and Gs G-proteins.[8][9][10] Agonism by this compound simultaneously activates both the phospholipase C (PLC) and adenylyl cyclase (AC) pathways.
Caption: P2Y11 receptor agonist activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's pharmacological effects. The following sections outline key experimental protocols.
Radioligand Binding Assay for P2Y12 Receptor
This protocol describes the use of [3H]PSB-0413 (the radiolabeled form of this compound) to determine the density and affinity of P2Y12 receptors on platelets.[11]
Caption: Workflow for P2Y12 radioligand binding assay.
Methodology:
-
Platelet Membrane Preparation: Isolate platelets from whole blood by differential centrifugation. Lyse the platelets in a hypotonic buffer and prepare a membrane fraction by ultracentrifugation.
-
Binding Assay: In a 96-well plate, incubate the platelet membranes with a fixed concentration of [3H]PSB-0413.
-
Saturation Binding: Use increasing concentrations of [3H]PSB-0413 to determine KD and Bmax. Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y12 antagonist (e.g., unlabeled this compound).
-
Competition Binding: Use a fixed concentration of [3H]PSB-0413 and increasing concentrations of a competing unlabeled ligand to determine the Ki of the competitor.
-
-
Incubation: Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to calculate KD, Bmax, and Ki values.
cAMP Accumulation Assay for P2Y11 Receptor
This assay measures the ability of this compound to stimulate cAMP production in cells expressing the P2Y11 receptor.
Caption: Workflow for P2Y11 cAMP accumulation assay.
Methodology:
-
Cell Culture: Culture a cell line stably or transiently expressing the human P2Y11 receptor (e.g., CHO-K1 or 1321N1 cells) in 96-well plates.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value for this compound-induced cAMP accumulation.
Calcium Mobilization Assay for P2Y11 Receptor
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y11 receptor by this compound.[12][13][14][15][16]
Caption: Workflow for P2Y11 calcium mobilization assay.
Methodology:
-
Cell Culture: Seed cells expressing the P2Y11 receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometric imaging plate reader or a fluorescence microplate reader.
-
Stimulation: Add increasing concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately begin recording the changes in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the concentration-response curve to calculate the EC50 value.
Conclusion
This compound and its synonyms, PSB 0413 and FPL 67085, represent a fascinating class of molecules with a dualistic pharmacological profile. Their ability to act as a potent antagonist at the P2Y12 receptor and a potent agonist at the P2Y11 receptor provides a unique opportunity for researchers to investigate the distinct and overlapping roles of these purinergic receptors in various physiological and pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists in the fields of pharmacology, drug discovery, and molecular biology, facilitating further exploration of the therapeutic potential of targeting P2Y11 and P2Y12 receptors.
References
- 1. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. logosbio.com [logosbio.com]
Is AR-C67085 commercially available for research?
For research use only. Not for human or veterinary use.
AR-C67085 is a potent and selective antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.
Commercial Availability
This compound is commercially available for research purposes from various suppliers. MedchemExpress and MedKoo Biosciences are among the companies that list this product.[1][2] It is important to note that some suppliers may offer it through custom synthesis.[2]
Core Technical Data
This compound is a synthetic organic compound with the following properties:
| Property | Value | Reference |
| Synonyms | AR-C67085MX, PSB 0413, FPL 67085 | [1] |
| Function | Platelet P2Y12 Receptor Antagonist | [1] |
| CAS Number | 164992-25-0 | [2] |
| Molecular Formula | C₁₄H₂₂Cl₂N₅O₁₂P₃S | [2] |
| Molecular Weight | 648.23 g/mol | [2] |
| pIC₅₀ | 8.60 (for inhibition of ADP-induced platelet aggregation) | [1] |
| pKB | 8.54 (for competitive antagonism of the final extent of ADP-induced platelet aggregation) | [3] |
| Purity | >98% (refer to supplier's Certificate of Analysis) | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [2] |
Signaling Pathway of the P2Y12 Receptor
This compound exerts its effect by blocking the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gαi subunit.[1][4] Activation of the P2Y12 receptor by its endogenous ligand, adenosine diphosphate (ADP), leads to two primary signaling cascades that promote platelet activation and aggregation:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of actin dynamics and platelet shape change.[1]
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits activate PI3K, which in turn activates Akt (Protein Kinase B).[1] This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor, increasing its affinity for fibrinogen and ultimately leading to platelet aggregation.[1]
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human whole blood collected in tubes containing an anticoagulant (e.g., heparin).
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
Adenosine diphosphate (ADP) solution.
-
This compound stock solution (dissolved in DMSO).
-
Saline solution (0.85%).
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Dilute the PRP with an equal volume of saline solution.
-
Pre-incubate the diluted PRP samples at 37°C for 10 minutes.
-
Add varying concentrations of this compound or vehicle (DMSO) to the PRP samples and incubate for a specified time (e.g., 3 minutes) at 37°C.[5]
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).[5]
-
Record the aggregation curves using a platelet aggregometer.
-
Analyze the data to determine the extent of inhibition by this compound. The pIC₅₀ value can be calculated from the dose-response curve.
Adenylyl Cyclase Activity Assay
This assay can be used to confirm the mechanism of action of this compound by measuring its effect on adenylyl cyclase activity.
Materials:
-
Platelet membrane preparations or cells expressing the P2Y12 receptor.
-
This compound.
-
ADP.
-
ATP, including a radiolabeled version (e.g., [α-³²P]ATP) for radioactive assays or fluorescent probes for fluorometric assays.
-
Assay buffer containing Mg²⁺.
-
Phosphodiesterase inhibitor (e.g., theophylline).
-
Scintillation counter or fluorometer.
Procedure (General Outline):
-
Prepare platelet membranes or cultured cells.
-
Pre-incubate the membranes/cells with this compound or vehicle.
-
Add ADP to stimulate the P2Y12 receptor.
-
Initiate the enzymatic reaction by adding ATP (and the tracer).
-
Incubate for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction.
-
Separate the newly synthesized cAMP from unreacted ATP. This can be achieved using column chromatography (e.g., Dowex and Alumina columns) or other methods.[6][7]
-
Quantify the amount of cAMP produced using a scintillation counter or fluorometer.[8][9]
-
Compare the cAMP levels in the presence and absence of this compound to determine its inhibitory effect on the ADP-mediated suppression of adenylyl cyclase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of cyclic AMP can provide a highly sensitive assay for adenylate cyclase, even at very high ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
AR-C67085: A Technical Guide to Safety and Handling for Research Professionals
Disclaimer: This document provides a summary of available information and general safety guidelines for the handling of AR-C67085. Specific toxicological properties of this compound have not been extensively documented and, as such, it should be handled as a substance of unknown toxicity. All laboratory personnel must adhere to the safety protocols established by their institution and the Occupational Safety and Health Administration (OSHA). This guide is intended for use by trained professionals in a controlled laboratory setting.
Introduction
This compound is a potent and selective antagonist of the P2Y12 receptor, playing a crucial role in research related to platelet aggregation and thrombosis. As a valuable tool in drug development and scientific investigation, it is imperative that researchers, scientists, and all laboratory personnel are knowledgeable about the appropriate safety and handling procedures for this compound. Due to the limited availability of specific safety data, a cautious approach, treating this compound as a potentially hazardous substance, is mandatory.
Physicochemical and General Safety Data
While specific quantitative toxicological data for this compound is not publicly available, the following table summarizes its known physicochemical properties and general safety recommendations.
| Property | Value/Recommendation | Source |
| Chemical Name | 2-[[2-Chloro-6-[[(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)amino]carbonyl]phenyl]amino]adenosine-5'-(N-ethyl)uronamide | N/A |
| CAS Number | 164992-25-0 | [1] |
| Molecular Formula | C14H22Cl2N5O12P3S | [1] |
| Molecular Weight | 648.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | Store at -20°C. | [1] |
| Solubility | Soluble in DMSO | N/A |
| Hazard Statement | For research use only. Not for human or veterinary use. | [1][2] |
| Toxicity | Unknown. Treat as a potentially hazardous substance. | N/A |
Hazard Identification and General Precautions
Given the lack of specific toxicity data, this compound should be handled with the universal precautions applied to chemicals of unknown hazard. The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.
General Handling Precautions:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid the generation of dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling, even if gloves have been worn.[4]
-
Do not eat, drink, or smoke in areas where the compound is handled, stored, or processed.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Not generally required if handled in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary. |
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
The recommended storage temperature is -20°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as hazardous waste.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
No specific experimental protocols for the safety assessment of this compound were found in the public domain. It is the responsibility of the principal investigator to develop and implement a comprehensive Chemical Hygiene Plan (CHP) as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6] This plan should detail standard operating procedures for the safe use of this compound, including engineering controls, personal protective equipment, and emergency procedures.
Visualized Safety Workflow
The following diagram illustrates a general workflow for the safe handling of a research chemical with unknown toxicity, such as this compound.
Caption: A logical workflow for safely handling this compound in a laboratory setting.
References
The Role of AR-C67085 in Purinergic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous form of extracellular communication, is mediated by purine and pyrimidine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These molecules act as signaling molecules by binding to specific purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors. Among the P2Y receptor subtypes, the P2Y12 receptor plays a pivotal role in platelet activation and aggregation, making it a critical target for antithrombotic therapies.
This technical guide provides an in-depth exploration of AR-C67085, a potent and selective antagonist of the P2Y12 receptor. We will delve into its mechanism of action within the intricate purinergic signaling pathways, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, hematology, and drug development.
This compound: A Selective P2Y12 Receptor Antagonist
This compound, also known as PSB-0413, is a synthetic organic molecule that acts as a competitive and reversible antagonist of the P2Y12 receptor. Its high affinity and selectivity for the P2Y12 receptor have made it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor, particularly in the context of thrombosis and hemostasis.
Quantitative Data for this compound
The potency and affinity of this compound for the P2Y12 receptor have been quantified through various in vitro assays. The following tables summarize key binding and functional data.
| Parameter | Value | Species | Assay Type | Reference |
| pIC50 | 8.6 | Human | Inhibition of ADP-induced platelet aggregation | [1] |
| pKd | 8.2 | Human | Radioligand binding assay | [1] |
| pEC50 | 8.89 | Human | Antagonist activity at P2Y12 receptor | [1] |
| pKB | 8.54 | Human | Inhibition of ADP-induced platelet aggregation | [2] |
| Kd | 3.3 ± 0.6 nM | Human | Saturation binding with [3H]PSB-0413 on intact platelets | [3] |
| Kd | 6.5 ± 3.6 nM | Human | Saturation binding with [3H]PSB-0413 on platelet membranes | [3] |
| Kd | 4.57 nM | Human | Saturation binding with [3H]PSB-0413 on platelet P2Y12 receptors | [4] |
Purinergic Signaling Pathway of the P2Y12 Receptor
The P2Y12 receptor is a Gi-protein coupled receptor expressed predominantly on the surface of platelets. Its activation by the endogenous agonist ADP triggers a cascade of intracellular events that are central to platelet activation and aggregation. This compound exerts its effect by competitively blocking the binding of ADP to this receptor, thereby inhibiting these downstream signaling events.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the P2Y12 receptor and its functional consequences.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of this compound for the P2Y12 receptor. The tritiated form of this compound, [3H]PSB-0413, is commonly used.
Methodology:
-
Membrane Preparation:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
Platelet pellets are washed and then lysed by sonication in a hypotonic buffer.
-
The lysate is centrifuged to pellet the cell membranes containing the P2Y12 receptors.
-
The membrane pellet is resuspended in an appropriate assay buffer.
-
-
Saturation Binding Assay:
-
A fixed amount of platelet membrane preparation is incubated with increasing concentrations of [3H]PSB-0413.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled P2Y12 antagonist (e.g., unlabeled this compound or cangrelor).
-
Incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
-
-
Competition Binding Assay:
-
A fixed concentration of [3H]PSB-0413 (typically at or below its Kd) is incubated with the platelet membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound or other P2Y12 ligands).
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet-poor plasma (PPP) is prepared by centrifuging a separate aliquot of blood at a high speed. PPP is used to set the 100% aggregation baseline.
-
-
Light Transmission Aggregometry (LTA):
-
A sample of PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission.
-
The PRP is stirred continuously at 37°C.
-
A baseline light transmission is established (0% aggregation). The light transmission through PPP is set as 100% aggregation.
-
This compound or vehicle control is added to the PRP and incubated for a short period.
-
Platelet aggregation is induced by adding a known concentration of ADP.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
The change in light transmission is recorded over time to generate an aggregation curve.
-
The inhibitory effect of this compound is quantified by comparing the extent of aggregation in its presence to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of ADP-induced aggregation, can be determined.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to block the ADP-mediated inhibition of adenylyl cyclase.
Methodology:
-
Platelet Membrane Preparation:
-
Prepare platelet membranes as described in the radioligand binding assay protocol.
-
-
Adenylyl Cyclase Assay:
-
Platelet membranes are incubated in a reaction mixture containing ATP, Mg2+, and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
To stimulate adenylyl cyclase, forskolin is often added.
-
To assess the inhibitory effect of P2Y12 activation, ADP is included in the reaction.
-
To test the antagonist activity of this compound, it is pre-incubated with the membranes before the addition of ADP.
-
The reaction is allowed to proceed for a defined time at 37°C and then stopped.
-
The amount of cAMP produced is quantified using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
The ability of this compound to reverse the ADP-induced inhibition of forskolin-stimulated adenylyl cyclase activity is determined, and an IC50 value can be calculated.
-
Intracellular Calcium Mobilization Assay
This assay measures the effect of this compound on the mobilization of intracellular calcium ([Ca2+]i) following P2Y12 receptor activation.
Methodology:
-
Cell Preparation and Loading:
-
Platelets or cell lines expressing the P2Y12 receptor are used.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
-
-
Fluorescence Measurement:
-
The loaded cells are placed in a fluorometer or a fluorescence plate reader.
-
A baseline fluorescence is recorded.
-
This compound or a vehicle control is added to the cells.
-
The P2Y12 receptor is stimulated by the addition of ADP.
-
Upon receptor activation and subsequent G-protein signaling, intracellular calcium is released from internal stores, leading to an increase in the fluorescence of the calcium-sensitive dye.
-
The change in fluorescence intensity is monitored over time.
-
The inhibitory effect of this compound is determined by its ability to block or reduce the ADP-induced increase in intracellular calcium.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2Y12 receptor. Its role in blocking ADP-mediated purinergic signaling in platelets has been extensively studied and has contributed significantly to our understanding of platelet biology and the development of antithrombotic therapies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this critical area of cardiovascular pharmacology. The continued use of this compound and similar compounds in research will undoubtedly lead to further insights into the complex world of purinergic signaling and the development of novel therapeutic strategies for thrombotic disorders.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of AR-C67085: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C67085, also known as PSB-0413, is a synthetic analogue of adenosine triphosphate (ATP) that has been instrumental in the study of purinergic signaling. It is a potent and selective antagonist of the P2Y12 receptor, a crucial component in ADP-mediated platelet aggregation. This central role makes the P2Y12 receptor a key target for antiplatelet therapies used in the prevention of thrombosis and cardiovascular events. Interestingly, the pharmacological profile of this compound is not limited to P2Y12 antagonism; it also exhibits activity at other P2Y receptor subtypes, notably acting as a potent agonist at the P2Y11 receptor and a weak antagonist or partial agonist at the P2Y13 receptor. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Mechanism of Action
This compound primarily exerts its effects by competitively binding to P2Y receptors. Its most well-characterized action is the potent and selective antagonism of the P2Y12 receptor on platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), couples to the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation and aggregation. By blocking the binding of ADP to the P2Y12 receptor, this compound effectively inhibits these downstream signaling events, thereby preventing platelet aggregation.
In addition to its well-established role as a P2Y12 antagonist, this compound demonstrates a surprising functional switch at the P2Y11 receptor, where it acts as a potent agonist. The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq alpha subunits. Agonism by this compound at this receptor can therefore lead to the stimulation of adenylyl cyclase and an increase in cAMP levels (via Gs), as well as the activation of phospholipase C and subsequent mobilization of intracellular calcium (via Gq).
Furthermore, this compound displays some activity at the P2Y13 receptor, another Gi-coupled ADP receptor. At this receptor, it has been reported to act as a weak antagonist or partial agonist. The physiological consequences of this interaction are less well-defined compared to its effects on P2Y12 and P2Y11 receptors.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for the interaction of this compound with human P2Y11 and P2Y12 receptors.
Table 1: Agonist and Antagonist Activity of this compound at P2Y Receptors
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| P2Y11 | Human | Agonist activity against phospholipase C | pEC50 | 5.82 | [1] |
| P2Y11 | Human | - | pEC50 | 8.52 | [1] |
| P2Y12 | Human | Antagonist activity (inhibition of ADP-induced platelet aggregation) | pIC50 | 8.6 | [1] |
| P2Y12 | Human | Antagonist activity against phospholipase C | pEC50 | 8.89 | [1] |
Table 2: Binding Affinity of this compound for the Human P2Y12 Receptor
| Receptor | Species | Radioligand | Parameter | Value | Reference |
| P2Y12 | Human | - | pKd | 8.2 | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the P2Y11, P2Y12, and P2Y13 receptors, highlighting the points of interaction for this compound.
Experimental Protocols
Inhibition of ADP-Induced Platelet Aggregation (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry (LTA) to determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human venous blood
-
3.2% Sodium Citrate anticoagulant
-
ADP (adenosine diphosphate) stock solution
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.
-
Carefully transfer the upper PRP layer to a new tube.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP to set 100% aggregation and PRP to set 0% aggregation.
-
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain an aggregation curve.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Radioligand Binding Assay for P2Y12 Receptor
This protocol describes a radioligand binding assay to determine the affinity of this compound for the human P2Y12 receptor using [3H]PSB-0413 (a radiolabeled form of this compound).
Materials:
-
Human platelet membranes
-
[3H]PSB-0413
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Prepare human platelet membranes from washed platelets by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine in the following order:
-
Assay buffer
-
A range of concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay).
-
A fixed concentration of [3H]PSB-0413 (e.g., at its Kd concentration for competition assay) or a range of concentrations for saturation assay.
-
A fixed amount of platelet membrane protein.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Saturation Assay: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the concentration of [3H]PSB-0413 to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Assay: Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay for P2Y11 Receptor Agonism
This protocol describes a cell-based assay to measure the agonist activity of this compound at the P2Y11 receptor by quantifying intracellular cAMP accumulation in CHO cells stably expressing the human P2Y11 receptor.
Materials:
-
CHO-K1 cells stably expressing the human P2Y11 receptor
-
Cell culture medium and supplements
-
This compound
-
Forskolin (optional, to potentiate the signal)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Multi-well plates
Procedure:
-
Cell Culture:
-
Culture the CHO-hP2Y11 cells in appropriate multi-well plates until they reach the desired confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add various concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each concentration of this compound.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value and Emax.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of purinergic signaling. Its potent and selective antagonism of the P2Y12 receptor has been pivotal in elucidating the role of this receptor in platelet function and thrombosis. The compound's additional activities at P2Y11 and P2Y13 receptors, while adding a layer of complexity, also provide opportunities to explore the pharmacology of these less-characterized receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies of P2Y receptor pharmacology and related physiological processes.
References
AR-C67085: A Technical Guide for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AR-C67085, a potent and selective P2Y12 receptor antagonist, as a valuable research tool in the field of thrombosis. This document details its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its application in both in vitro and in vivo thrombosis models.
Core Concepts: Mechanism of Action
This compound is a competitive antagonist of the P2Y12 receptor, a key player in platelet activation and subsequent thrombus formation.[1] The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets that is activated by adenosine diphosphate (ADP). Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting adenylyl cyclase.[2] Lowered cAMP levels, in turn, reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation.[3][4][5] By competitively blocking the binding of ADP to the P2Y12 receptor, this compound prevents this signaling cascade, thereby maintaining higher levels of intracellular cAMP and inhibiting platelet aggregation and thrombus formation.[1][2]
Quantitative Data
The potency of this compound as a P2Y12 receptor antagonist has been quantified through radioligand binding and functional platelet aggregation assays.
| Parameter | Value | Description | Reference |
| pKB | 8.54 ± 0.06 | The negative logarithm of the antagonist's dissociation constant (KB), determined from the parallel rightward shift of the ADP concentration-response curve in human platelet-rich plasma. This value indicates high antagonist potency. | [1] |
| Ki | ~2.88 nM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the P2Y12 receptors in the absence of the agonist (ADP). This value was calculated from the pKB (Ki = 10^-pKB). | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes involved in thrombosis research using this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol details the methodology to determine the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
2. Platelet Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Place a cuvette with PRP into a light transmission aggregometer and establish a baseline reading.
-
Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for at least 5 minutes.
3. Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.
-
From the parallel rightward shift of the ADP concentration-response curves in the presence of different concentrations of this compound, the pKB can be calculated using the Schild equation.[1]
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol describes a widely used murine model to assess the in vivo antithrombotic efficacy of this compound.[6][7][8][9][10]
1. Animal Preparation:
-
Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.
2. Drug Administration:
-
Administer this compound or vehicle control via a suitable route (e.g., intravenous injection into the tail vein) at a predetermined time before thrombosis induction.
3. Thrombosis Induction:
-
Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with a ferric chloride (FeCl3) solution (e.g., 5-10% w/v) on top of the exposed carotid artery for a defined period (e.g., 3 minutes).[9]
-
After the exposure time, remove the filter paper and rinse the area with saline.
4. Monitoring and Data Analysis:
-
Monitor blood flow in the carotid artery using a Doppler flow probe or intravital microscopy.
-
Record the time from the application of FeCl3 until complete occlusion of the artery (cessation of blood flow).
-
Compare the time to occlusion in the this compound-treated group with the vehicle-treated control group to determine the antithrombotic effect.
Conclusion
This compound serves as a highly specific and potent research tool for investigating the role of the P2Y12 receptor in thrombosis and for the preclinical evaluation of novel antiplatelet therapies. Its competitive mechanism of action and well-characterized potency make it an ideal candidate for in-depth studies of platelet signaling and for validating new therapeutic targets in the complex process of thrombus formation. The detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their thrombosis research endeavors.
References
- 1. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signaling regulates platelet myosin light chain (MLC) phosphorylation and shape change through targeting the RhoA-Rho kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
Methodological & Application
Application Notes and Protocols for AR-C67085 Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C67085 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets. The activation of the P2Y12 receptor by adenosine diphosphate (ADP) plays a crucial role in amplifying and sustaining platelet activation and aggregation, processes central to hemostasis and thrombosis. Consequently, P2Y12 receptor antagonists are a major class of antiplatelet drugs used in the prevention and treatment of cardiovascular diseases.
These application notes provide a detailed protocol for an in vitro platelet aggregation assay using this compound to inhibit ADP-induced platelet aggregation. This assay is a fundamental tool for studying the efficacy and mechanism of action of P2Y12 inhibitors, screening new antiplatelet compounds, and investigating platelet signaling pathways. The protocol is based on the principle of light transmission aggregometry (LTA), the gold standard for assessing platelet function.
Data Presentation
The inhibitory effect of this compound on ADP-induced platelet aggregation is concentration-dependent. The following table summarizes representative quantitative data obtained from in vitro studies.
| Parameter | Value | Reference |
| Antagonism Type | Competitive | [1] |
| pKB | 8.54 ± 0.06 | [1] |
| Approximate IC50 | ~3 nM | Calculated from pKB |
Note: The pKB value represents the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A higher pKB indicates a higher affinity of the antagonist for the receptor. The IC50 (half-maximal inhibitory concentration) can be estimated from the pKB value and is dependent on the concentration of the agonist (ADP) used in the assay. The provided IC50 is an approximation and may vary based on experimental conditions.
Experimental Protocols
This section details the methodology for performing a platelet aggregation assay to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
This compound hydrochloride (Tocris Bioscience or equivalent)
-
Adenosine diphosphate (ADP) (Sigma-Aldrich or equivalent)
-
3.2% Sodium citrate anticoagulant
-
Saline (0.9% NaCl)
-
Bovine Serum Albumin (BSA)
-
Tyrode's buffer (optional, for washed platelet studies)
-
Platelet aggregation cuvettes with stir bars
-
Micropipettes and sterile tips
-
Light Transmission Aggregometer
Blood Collection and Preparation of Platelet-Rich Plasma (PRP)
-
Donor Selection: Collect blood from healthy, consenting donors who have abstained from antiplatelet medications (e.g., aspirin, clopidogrel) for at least two weeks prior to donation.
-
Venipuncture: Draw whole blood using a 19- or 21-gauge needle into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first 2-3 mL of blood should be discarded to avoid activation by tissue thromboplastin.
-
Centrifugation for PRP: To obtain platelet-rich plasma (PRP), centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette, avoiding the buffy coat (the thin, white layer of leukocytes) and red blood cells. Pool the PRP into a sterile polypropylene tube.
-
Preparation of Platelet-Poor Plasma (PPP): To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (typically 2.5-3.0 x 10⁸ platelets/mL) using autologous PPP.
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes but no longer than 4 hours before use.
Platelet Aggregation Assay Protocol
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into an aggregation cuvette with a stir bar and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation (maximum light transmission) baseline.
-
Pipette 450 µL of PRP into another cuvette with a stir bar and place it in a sample well. Set this as the 0% aggregation (minimum light transmission) baseline.
-
-
Assay Procedure:
-
Pipette 450 µL of the adjusted PRP into a fresh aggregation cuvette containing a magnetic stir bar. Place the cuvette in the sample well of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes with stirring (typically 900-1200 rpm).
-
Add 50 µL of the desired concentration of this compound (or vehicle control, e.g., saline) to the PRP and incubate for 5-10 minutes.
-
Initiate platelet aggregation by adding a pre-determined concentration of ADP (typically 5-20 µM). The final volume in the cuvette will be 500 µL.
-
Record the change in light transmission for 5-10 minutes, or until a stable aggregation plateau is reached.
-
-
Data Analysis:
-
The aggregometer software will generate aggregation curves. The maximum percentage of aggregation is the primary endpoint.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.
-
Mandatory Visualizations
Signaling Pathway of P2Y12 Receptor and Inhibition by this compound
Caption: P2Y12 signaling and this compound inhibition.
Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Workflow of the platelet aggregation assay.
References
Preparation of AR-C67085 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and essential data for the preparation, handling, and storage of stock solutions of AR-C67085, a potent antagonist of the P2Y12 receptor. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in downstream experimental applications.
Compound Information and Properties
This compound is a selective antagonist of the P2Y12 receptor, an important G protein-coupled receptor involved in platelet aggregation and thrombosis.[1][2] Its precise and consistent preparation in solution is fundamental for accurate and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 648.23 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedKoo Biosciences |
| Solid Storage | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | MedKoo Biosciences |
| Stock Solution Storage | Short-term (days to weeks): 0-4°C. Long-term (months): -20°C. | MedKoo Biosciences |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the step-by-step procedure for preparing a stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound solid to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile, empty vial on a calibrated precision balance. Carefully weigh the desired amount of this compound powder into the tared vial. Record the exact weight.
-
Solvent Addition: Based on the weighed mass and the desired final concentration, calculate the required volume of DMSO. The following formula can be used:
Volume of DMSO (mL) = [Mass of this compound (mg) / 648.23 ( g/mol )] / [Desired Concentration (mM)]
The table below provides quick reference volumes for common stock concentrations.
| Desired Concentration | Volume of DMSO per 1 mg of this compound |
| 1 mM | 1.543 mL |
| 5 mM | 0.309 mL |
| 10 mM | 0.154 mL |
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved and the solution is clear. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquoting and Storage: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C in a dark, dry place. For short-term use, the stock solution can be stored at 4°C.
Visualized Workflows and Pathways
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Signaling Pathway: P2Y12 Receptor Antagonism
This compound exerts its effect by antagonizing the P2Y12 receptor. The diagram below depicts the simplified signaling pathway initiated by ADP binding to the P2Y12 receptor and the inhibitory effect of this compound.
References
AR-C67085 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C67085 is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor involved in platelet activation and aggregation.[1] Adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets initiates a signaling cascade that is crucial for thrombus formation.[2] By blocking this interaction, this compound effectively inhibits ADP-mediated platelet aggregation, making it a valuable tool for research in thrombosis, hemostasis, and cardiovascular diseases. These application notes provide essential information on the solubility of this compound and detailed protocols for evaluating its biological activity.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. While specific quantitative solubility data is not widely published, this compound is known to be soluble in dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, a concentrated stock solution is prepared in DMSO and subsequently diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Recommended Solvents and Data Presentation
The table below summarizes the known and recommended solvents for this compound. Researchers should determine the precise solubility for their specific batch and experimental conditions.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes |
| DMSO | To be determined | To be determined | Recommended for preparing concentrated stock solutions. |
| Water | Insoluble / Sparingly Soluble | Insoluble / Sparingly Soluble | Not recommended for initial stock preparation. |
| Ethanol | To be determined | To be determined | May be a suitable solvent, but compatibility with the assay should be verified. |
| PBS (pH 7.2) | Insoluble / Sparingly Soluble | Insoluble / Sparingly Soluble | Final dilutions can be made in PBS, ensuring the compound remains in solution. |
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Water bath or heat block (optional)
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Solvent Addition: Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the solubility is at least 10 mg/mL (for this example).
-
Incremental Addition: If the solid is fully dissolved, add another known amount of this compound and repeat the dissolution process. If the solid is not fully dissolved, add small, incremental volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.
-
Warming (Optional): Gentle warming (e.g., to 37°C) can be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. Calculate the solubility in mg/mL or convert to molarity using the molecular weight of this compound (648.23 g/mol ).
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples primarily to the Gi alpha subunit.[2] Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP alleviates the inhibition of platelet activation pathways, ultimately promoting platelet aggregation and degranulation. This compound acts as a competitive antagonist at the P2Y12 receptor, preventing ADP from binding and thereby blocking this signaling cascade.
Caption: P2Y12 receptor signaling pathway and point of inhibition by this compound.
Application: Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold standard method for assessing platelet function.[3][4] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. This protocol describes how to use LTA to evaluate the inhibitory effect of this compound on ADP-induced platelet aggregation.
Experimental Protocol: Light Transmission Aggregometry
Materials:
-
Platelet Aggregometer
-
Fresh human whole blood collected in 3.2% or 3.8% sodium citrate tubes[5]
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
ADP (agonist)
-
This compound
-
DMSO (vehicle control)
-
Saline or appropriate buffer
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks. Use a wide-bore needle to prevent premature platelet activation.[3]
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the upper PRP layer to a new polypropylene tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
Keep both PRP and PPP at room temperature and use within 4 hours of blood collection.[6]
-
-
Instrument Setup:
-
Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[4]
-
-
Assay Performance:
-
Pipette adjusted PRP into aggregometer cuvettes containing a stir bar. Place the cuvettes in the incubation wells of the aggregometer.
-
Add varying concentrations of this compound (prepared by diluting the DMSO stock in saline) or vehicle control (DMSO diluted in saline) to the PRP.
-
Incubate the samples for a specified time (e.g., 2-5 minutes) at 37°C with stirring.[3]
-
Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition from the aggregation curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Caption: Workflow for the platelet aggregation inhibition assay using LTA.
Data Presentation: Platelet Aggregation
Results should be tabulated to compare the inhibitory effect of different concentrations of this compound.
| This compound Conc. (nM) | Max Aggregation (%) | % Inhibition |
| 0 (Vehicle) | (e.g., 85%) | 0% |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
(Note: The data in this table is for illustrative purposes only.)
Application: cAMP Level Measurement
Since the P2Y12 receptor is Gi-coupled, its activation by ADP leads to a decrease in intracellular cAMP. Antagonists like this compound are expected to block this ADP-induced decrease. The effect of this compound can therefore be quantified by measuring intracellular cAMP levels, often using competitive immunoassays (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Experimental Protocol: cAMP Measurement
This protocol provides a general workflow for measuring the effect of this compound on ADP-mediated cAMP inhibition in platelets or P2Y12-expressing cells.
Materials:
-
Washed platelets or a cell line expressing the P2Y12 receptor
-
This compound
-
ADP
-
Forskolin or another adenylyl cyclase activator (to stimulate basal cAMP levels)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation[7]
-
Cell lysis buffer
-
Commercial cAMP assay kit (e.g., ELISA, TR-FRET)
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare a suspension of washed platelets or P2Y12-expressing cells at a predetermined density.
-
Pre-treatment:
-
In a multi-well plate, add the cell suspension to each well.
-
Add a PDE inhibitor to all wells to prevent the breakdown of cAMP and incubate as recommended.
-
Add varying concentrations of this compound or vehicle control to the appropriate wells. Incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.
-
-
cAMP Stimulation & Inhibition:
-
Add an adenylyl cyclase activator like forskolin to all wells to raise the basal level of intracellular cAMP. This allows for a measurable decrease upon agonist stimulation.
-
Immediately add ADP (agonist) to all wells except the "forskolin only" control. The ADP will activate the P2Y12 receptor and inhibit cAMP production.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Quantification:
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
-
Determine the percentage reversal of ADP-induced cAMP inhibition for each concentration of this compound.
-
Plot the results to generate a dose-response curve and calculate the EC50 value.
-
Caption: Workflow for the cAMP level measurement assay.
Data Presentation: cAMP Measurement
Tabulate the results to show the effect of this compound on cAMP levels in the presence of ADP.
| This compound Conc. (nM) | cAMP Conc. (pmol/well) | % Reversal of Inhibition |
| Basal (No Forskolin/ADP) | (e.g., 2) | N/A |
| Forskolin Only (100% Signal) | (e.g., 50) | N/A |
| Forskolin + ADP (0% Reversal) | (e.g., 10) | 0% |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| 10000 |
(Note: The data in this table is for illustrative purposes only.)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: In Vitro Applications of AR-C67085 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C67085, also known as PSB 0413 and FPL 67085, is a potent and selective antagonist of the P2Y12 receptor, a key G protein-coupled receptor involved in platelet activation and aggregation.[1][2][3] Adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets initiates a signaling cascade that leads to thrombus formation. Consequently, this compound and other P2Y12 antagonists are crucial tools in thrombosis research and have therapeutic applications as antiplatelet agents.[4][5] Beyond its well-documented effects on platelets, the P2Y12 receptor is also expressed on various other cell types, including microglia, dendritic cells, and vascular smooth muscle cells, suggesting a broader role in inflammation and cellular communication.[3][6][7][8] These application notes provide a comprehensive overview of the in vitro uses of this compound, including detailed protocols for relevant cell-based assays and a summary of its known quantitative effects.
Data Presentation
The following tables summarize the quantitative data available for this compound in various in vitro assays.
Table 1: Potency and Binding Affinity of this compound
| Parameter | Species | Assay | Value | Reference |
| pIC50 | Human | ADP-induced platelet aggregation | 8.60 | [9] |
| IC50 | Human | ADP-induced platelet aggregation | 2.51 nM | [9] |
| pK_d | Human | Radioligand binding ([³H]PSB-0413) | 8.2 | [9] |
| K_D | Human | Radioligand binding ([³H]PSB-0413) on intact platelets | 3.3 ± 0.6 nM | [10] |
| K_D | Human | Radioligand binding ([³H]PSB-0413) on platelet membranes | 6.5 ± 3.6 nM | [10] |
| K_D | Human | Radioligand binding ([³H]PSB-0413) on platelet P2Y12 receptors | 4.57 nM | [11] |
| K_D | Mouse | Radioligand binding ([³H]PSB-0413) on intact platelets | 14 ± 4.5 nM | [10] |
| K_D | Mouse | Radioligand binding ([³H]PSB-0413) on platelet membranes | 9.1 ± 5.3 nM | [10] |
Table 2: P2Y12 Receptor Density Determined Using [³H]PSB-0413 (this compound radiolabeled analog)
| Species | Preparation | Receptor Density | Reference |
| Human | Intact platelets | 425 ± 50 sites/platelet | [10] |
| Human | Platelet membranes | 0.5 ± 0.2 pmol/mg protein | [10] |
| Human | Platelet P2Y12 receptors | 7.66 pmol/mg protein | [11] |
| Mouse | Intact platelets | 634 ± 87 sites/platelet | [10] |
| Mouse | Platelet membranes | 0.7 ± 0.3 pmol/mg protein | [10] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
This compound
-
Adenosine diphosphate (ADP)
-
Human whole blood (anticoagulated with sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect fresh human whole blood into tubes containing sodium citrate as an anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2,500 x g for 20 minutes to obtain PPP, which will be used as a reference.[12]
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Incubation with this compound:
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Place the PRP samples in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.[13]
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
Protocol 2: Radioligand Binding Assay for P2Y12 Receptor
This protocol details the use of radiolabeled this compound ([³H]PSB-0413) to determine the binding affinity and receptor density in cell preparations.
Materials:
-
[³H]PSB-0413 (radiolabeled this compound)
-
Unlabeled this compound
-
Cell preparation (e.g., washed platelets, cell line expressing P2Y12)
-
Binding buffer (e.g., Tyrode's buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Cell Preparation:
-
Prepare washed platelets or harvest cultured cells expressing the P2Y12 receptor.
-
Resuspend the cells in binding buffer to a specific concentration.
-
-
Saturation Binding Assay (to determine K_D and B_max):
-
Set up a series of tubes containing a fixed amount of cell preparation.
-
Add increasing concentrations of [³H]PSB-0413 to the tubes.
-
For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of tubes.
-
Incubate the tubes at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
-
Competition Binding Assay (to determine K_i of a test compound):
-
Set up tubes with a fixed amount of cell preparation and a fixed concentration of [³H]PSB-0413 (typically at or below the K_D value).
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, plot the specific binding (total binding - non-specific binding) against the concentration of [³H]PSB-0413 to determine K_D and B_max using non-linear regression analysis.
-
For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled compound to determine the IC50, which can then be used to calculate the K_i.
-
Protocol 3: Cell Viability Assay (General Protocol)
This general protocol can be adapted to assess the effect of this compound on the viability of various cell types in culture.
Materials:
-
This compound
-
Cultured cells of interest (e.g., microglial cells, vascular smooth muscle cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (Example with MTT):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[14][15]
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P2Y12 Inhibition beyond Thrombosis: Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Contribution of the P2Y12 receptor-mediated pathway to platelet hyperreactivity in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell viability assays | Abcam [abcam.com]
Application Notes and Protocols for the Use of AR-C67085 in Isolated Platelet Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of AR-C67085, a potent and selective P2Y12 receptor antagonist, in in vitro studies involving isolated human platelets. The following protocols and data are intended to facilitate research into platelet activation, signaling, and the screening of antiplatelet therapeutics.
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. The P2Y12 receptor, activated by adenosine diphosphate (ADP), is a key mediator of platelet activation and aggregation.[1][2] this compound (also known as FPL 67085) is a selective antagonist of the P2Y12 receptor, making it a valuable tool for investigating the ADP-P2Y12 signaling axis in isolated platelet function assays.[3] This document outlines detailed protocols for the isolation of human platelets and the subsequent use of this compound in light transmission aggregometry (LTA) to assess its inhibitory effects on platelet aggregation.
Mechanism of Action
This compound is a competitive antagonist of the P2Y12 purinergic receptor on the surface of platelets.[3] By blocking the binding of ADP to this receptor, this compound inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, intracellular calcium mobilization, and subsequent platelet activation and aggregation.[2][4] This targeted action allows for the specific investigation of the P2Y12 pathway in platelet function.
Quantitative Data
The inhibitory potency of this compound on ADP-induced platelet aggregation has been quantified in various studies. The following table summarizes key quantitative data for this compound in isolated platelet preparations.
| Parameter | Value | Species | Platelet Preparation | Comments | Reference |
| Apparent pKB | 8.9 | Human | Washed Platelets | Schild analysis of ADP concentration-effect curves. | [3] |
| IC50 | 0.6 - 3.8 nM | Human, Rat | Washed Platelets, Whole Blood | Concentration of this compound required to inhibit 50% of ADP-induced aggregation. | [3] |
| Effective Concentration Range | 3 - 30 nM | Human | Washed Platelets | Produced concentration-dependent rightward displacement of the ADP concentration-effect curve. | [3] |
Experimental Protocols
Isolation of Human Platelets
This protocol describes a standard method for the isolation of human platelets from whole blood, designed to minimize premature activation.[5][6]
Materials:
-
Human whole blood collected in Acid Citrate Dextrose (ACD) anticoagulant (9:1 blood to anticoagulant ratio).
-
Modified Tyrode's Buffer (pH 7.4).
-
Prostaglandin E1 (PGE1) stock solution (1 µM).
-
Polypropylene tubes.
-
Benchtop centrifuge.
Procedure:
-
Blood Collection: Collect human venous blood into tubes containing ACD anticoagulant.[7] To prevent premature platelet activation, the initial few milliliters of blood drawn should be discarded.[8]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-240 x g for 15-20 minutes at room temperature with the brake off.[7][9] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.
-
PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a fresh polypropylene tube. Add PGE1 to a final concentration of 1 µM to prevent platelet activation during subsequent steps.
-
Platelet Pelleting: Centrifuge the PRP at 900 x g for 10 minutes at room temperature to pellet the platelets.[7]
-
Washing the Platelets: Discard the supernatant (platelet-poor plasma or PPP) and gently resuspend the platelet pellet in Modified Tyrode's Buffer. To ensure complete removal of plasma proteins, a second wash step may be performed.
-
Final Resuspension: After the final centrifugation and removal of the supernatant, gently resuspend the platelet pellet in Modified Tyrode's Buffer to the desired platelet concentration (typically 2-3 x 10⁸ platelets/mL for aggregation studies).
-
Resting Period: Allow the isolated platelets to rest at room temperature for at least 30 minutes before use in functional assays to ensure they return to a quiescent state.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the use of LTA to measure the inhibitory effect of this compound on ADP-induced platelet aggregation.[10][11]
Materials:
-
Isolated and washed human platelets.
-
Platelet-Poor Plasma (PPP) or Modified Tyrode's Buffer for blank.
-
This compound stock solution (in a suitable solvent, e.g., DMSO or saline).
-
ADP stock solution (agonist).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the platelet suspension into an aggregometer cuvette with a stir bar and place it in the sample well. Set this as the 0% aggregation baseline.
-
Pipette PPP or buffer into a separate cuvette and place it in the reference well. Set this as the 100% aggregation baseline.
-
-
Pre-incubation with this compound:
-
Aliquot the platelet suspension into fresh cuvettes.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or the vehicle control to the cuvettes.
-
Incubate the platelets with this compound for a defined period (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation: Add a pre-determined concentration of ADP to the cuvette to induce platelet aggregation. The concentration of ADP should be one that elicits a submaximal aggregation response to allow for the detection of inhibition.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The output will be an aggregation curve.
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound and the vehicle control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway of P2Y12 Receptor Inhibition by this compound
Caption: P2Y12 signaling pathway and inhibition by this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound in a platelet aggregation assay.
References
- 1. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacological profile of the novel P2T-purinoceptor antagonist, FPL 67085 in vitro and in the anaesthetized rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocols for the Isolation of Platelets for Research and Contrast to Production of Platelet Concentrates for Transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. timothyspringer.org [timothyspringer.org]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for AR-C67085, a Potent P2Y12 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AR-C67085, a selective and potent antagonist of the P2Y12 receptor. The information detailed below is intended to facilitate the design and execution of experiments aimed at investigating platelet aggregation, thrombosis, and related signaling pathways.
Introduction
This compound is a competitive antagonist of the P2Y12 receptor, a key G protein-coupled receptor expressed on the surface of platelets. Adenosine diphosphate (ADP), upon binding to the P2Y12 receptor, initiates a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation. By blocking this interaction, this compound serves as a valuable tool for in vitro and potentially in vivo studies of thrombosis and hemostasis.
Data Presentation: Recommended Working Concentrations
The following tables summarize the recommended working concentrations for this compound in various experimental settings. It is important to note that optimal concentrations may vary depending on the specific experimental conditions, cell type, and species. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
In Vitro Applications
| Application | Cell/System Type | Recommended Concentration Range | Notes |
| Platelet Aggregation Assay | Washed Human Platelets | 100 nM - 1 µM | Effective inhibition of ADP-induced aggregation. |
| Flow Cytometry (P-VASP) | Feline Platelets | Starting point of 1 µM (based on related compounds) | A pilot study to determine the optimal concentration is recommended. |
| Whole Blood Aggregation | Human or Rat Blood | 10 µM - 85 µM (for general platelet inhibitors) | A dose-response study is crucial to determine the effective concentration of this compound. |
In Vivo Applications
| Animal Model | Administration Route | Dosing Range (for other P2Y12 antagonists) | Notes |
| Mouse | Oral (gavage) | 0.15 - 5 mg/kg (Clopidogrel) | A thorough literature review for the specific thrombosis model is advised. |
| Rat | Intravenous (bolus or infusion) | 125 µg/kg (bolus) to 1.5 µg/kg/min (infusion) (Argatroban) | Pharmacokinetics and pharmacodynamics of this compound would need to be established. |
| Rabbit | Oral | 5 - 20 mg/kg/day (Ticagrelor) | The formulation of this compound for oral administration would need to be optimized. |
| Dog | Intravenous (infusion) | 4.0 µg/kg/min (AR-C69931MX) | Continuous infusion may be necessary to maintain effective plasma concentrations. |
Signaling Pathway
This compound exerts its inhibitory effect by blocking the P2Y12 receptor signaling pathway in platelets. The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Adenosine diphosphate (ADP)
-
Human whole blood
-
3.2% sodium citrate
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Assay Setup:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) to the cuvettes.
-
Incubate the samples for 5 minutes at 37°C in the aggregometer.
-
-
Initiation of Aggregation:
-
Add 50 µL of ADP solution (to achieve a final concentration that induces submaximal aggregation, e.g., 5-10 µM) to initiate platelet aggregation.
-
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Data Analysis:
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Calculate the percentage of maximum aggregation for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
Caption: Workflow for In Vitro Platelet Aggregation Assay.
In Vivo Thrombosis Model (General Protocol and Considerations)
As specific in vivo data for this compound is limited, this section provides a general protocol for a ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice. A pilot dose-escalation study is mandatory to determine a safe and effective dose of this compound before proceeding with a full-scale experiment.
Materials:
-
This compound (formulated for intravenous or oral administration)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler ultrasound probe
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler ultrasound probe on the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., tail vein injection for intravenous administration or oral gavage). The timing of administration relative to injury induction should be optimized in a pilot study.
-
-
Induction of Thrombosis:
-
Soak a filter paper disc in the FeCl₃ solution.
-
Apply the saturated filter paper to the surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor the carotid artery blood flow using the Doppler probe until complete occlusion occurs or for a predetermined observation period (e.g., 60 minutes).
-
Data Analysis:
-
Measure the time to vessel occlusion for each animal.
-
Compare the time to occlusion between the this compound-treated groups and the vehicle control group.
-
Statistical analysis (e.g., Kaplan-Meier survival curve analysis) can be used to assess the effect of this compound on thrombosis.
-
Caption: General Workflow for In Vivo Ferric Chloride-Induced Thrombosis Model.
Application Notes and Protocols: AR-C67085 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR-C67085 is a potent and selective antagonist of the P2Y12 receptor, a key player in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. As a member of the cyclopentyl-triazolo-pyrimidine class of antiplatelet agents, it represents a critical area of research in the development of novel antithrombotic therapies. Understanding its efficacy and safety profile in preclinical animal models is paramount for its translation to clinical applications. These application notes provide a comprehensive overview of the in vivo studies of this compound in established animal models of thrombosis, including detailed experimental protocols and a summary of quantitative data.
Mechanism of Action: P2Y12 Receptor Antagonism
The primary mechanism of action for this compound is the inhibition of the P2Y12 receptor on the surface of platelets. ADP, released from dense granules of activated platelets or damaged red blood cells, binds to two purinergic receptors: P2Y1 and P2Y12. The P2Y12 receptor, coupled to the inhibitory G-protein (Gi), plays a crucial role in amplifying and sustaining the platelet aggregation response. Upon activation by ADP, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the de-inhibition of proteins that promote platelet activation, ultimately leading to the conformational change of the glycoprotein IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation. This compound, by blocking the P2Y12 receptor, prevents this signaling cascade, thereby inhibiting platelet aggregation and thrombus formation.
Troubleshooting & Optimization
Technical Support Center: AR-C67085 and Platelet Aggregation
Welcome to the technical support center for AR-C67085. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the use of this compound in platelet aggregation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the P2Y12 receptor, a key purinergic receptor on the surface of platelets. Adenosine diphosphate (ADP) is a primary agonist that binds to both P2Y1 and P2Y12 receptors to induce platelet aggregation. While P2Y1 activation leads to a rapid and transient aggregation, sustained platelet aggregation is mediated by the P2Y12 receptor.[1][2] this compound specifically blocks the P2Y12 receptor, thereby inhibiting the sustained phase of ADP-induced platelet aggregation.[1][2]
Q2: What is the expected potency of this compound?
A2: The potency of this compound can be expressed by its pKB or pIC50 value. A study has reported a pKB of 8.54 for this compound in competitively antagonizing the final extent of ADP-induced aggregation in human platelet-rich plasma.[2] This corresponds to a KB of approximately 2.8 nM. The pIC50 has been reported to be 8.60.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place. Stock solutions in DMSO should also be stored at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks). It is advisable to prepare fresh working dilutions in an appropriate physiological buffer just before the experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can this compound affect other platelet receptors?
A4: While this compound is known as a selective P2Y12 antagonist, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out without specific experimental validation. It is always recommended to perform dose-response curves to determine the optimal concentration for achieving selective P2Y12 inhibition in your experimental setup.
Troubleshooting Guide: this compound Not Inhibiting Platelet Aggregation
This guide addresses common issues that may lead to a lack of inhibitory effect of this compound on ADP-induced platelet aggregation.
| Issue | Potential Cause | Recommended Action |
| No or weak inhibition of platelet aggregation | 1. Inactive Compound: this compound may have degraded due to improper storage or handling. | - Ensure the compound has been stored correctly (solid at -20°C, protected from light and moisture).- Prepare fresh stock solutions from a new vial of the compound.- Avoid repeated freeze-thaw cycles of stock solutions. |
| 2. Incorrect Concentration: The final concentration of this compound in the assay may be too low to effectively inhibit the P2Y12 receptor. | - Perform a dose-response experiment to determine the optimal inhibitory concentration. A typical starting range for P2Y12 inhibitors is 10-100 µM for strong inhibition, though this compound is potent and lower concentrations should be effective.- Verify the calculations for the preparation of stock and working solutions. | |
| 3. Solubility Issues: this compound may have precipitated out of the aqueous buffer upon dilution from the DMSO stock. | - Visually inspect the working solution for any signs of precipitation.- It is recommended to not exceed a final DMSO concentration of 0.5% in the assay, as higher concentrations can affect platelet function.- Prepare fresh dilutions immediately before use. | |
| 4. Suboptimal ADP Concentration: The concentration of ADP used to induce aggregation may be too high, overcoming the inhibitory effect of this compound. | - Use a concentration of ADP that induces a submaximal aggregation response. This allows for a more sensitive measurement of inhibition. A common starting concentration for ADP in light transmission aggregometry is 5-10 µM. | |
| Inconsistent or variable results between experiments | 1. Biological Variability: Platelet reactivity can vary significantly between donors due to genetic factors or recent medication use. | - If possible, use platelets from the same healthy donors who have not taken any antiplatelet medications for at least two weeks.- Acknowledge and account for inherent biological variability in data analysis. |
| 2. Improper Platelet Handling: Platelets are sensitive and can become activated or lose function due to incorrect handling. | - Ensure blood is collected with minimal stasis and the first few mL are discarded.- Use appropriate anticoagulants (e.g., 3.2% sodium citrate).- Process blood samples promptly after collection.- Maintain samples at room temperature; avoid exposure to cold, which can activate platelets. | |
| 3. Incorrect Assay Conditions: Deviations from optimal assay parameters can affect results. | - Ensure the aggregometer is calibrated and warmed to 37°C.- Maintain a physiological pH in the platelet-rich plasma (PRP).- Ensure proper and consistent stirring of the platelet suspension during the assay. | |
| Unexpected aggregation pattern | 1. Dual P2Y Receptor Activation: ADP-induced aggregation is a two-step process involving both P2Y1 and P2Y12 receptors. This compound will only block the P2Y12-mediated sustained aggregation, leaving the initial, transient P2Y1-mediated aggregation intact.[1][2] | - Analyze the full aggregation curve. A transient initial aggregation followed by a lack of sustained aggregation is the expected result of P2Y12 inhibition.[1][2] |
| 2. Agonist Degradation: The ADP solution may have degraded, leading to a weaker than expected aggregation response. | - Prepare fresh ADP solutions for each experiment. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Assay Conditions | Reference |
| pIC50 | 8.60 | ADP-induced platelet aggregation | MedchemExpress |
| pKB | 8.54 | Antagonism of the final extent of ADP-induced aggregation | Human heparinized platelet-rich plasma |
Signaling Pathway
The following diagram illustrates the signaling pathway of ADP-induced platelet aggregation and the point of inhibition by this compound.
Caption: ADP-induced platelet aggregation pathway and this compound inhibition.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). Discard the first 2-3 mL of blood to avoid contamination with tissue factors.
-
Centrifugation: Centrifuge the blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off to separate the PRP.
-
PRP Isolation: Carefully aspirate the upper, straw-colored platelet-rich plasma layer and transfer it to a polypropylene tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP. If necessary, adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Light Transmission Aggregometry (LTA) Protocol
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.
-
Sample Preparation: Place a small magnetic stir bar in a cuvette and add the standardized PRP. Place the cuvette in the heating block of the aggregometer.
-
Incubation with Inhibitor: Add the desired concentration of this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.5%) to the PRP. Incubate for a predetermined time (e.g., 5-15 minutes) with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to start the aggregation process.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
Data Analysis: Determine the maximum platelet aggregation percentage for each sample.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound inhibition of platelet aggregation.
References
Technical Support Center: Optimizing AR-C67085 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AR-C67085 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2Y12 receptor, a key receptor in platelet activation. Its primary mechanism of action is to block the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on the surface of platelets. This inhibition prevents the downstream signaling cascade that leads to platelet aggregation and thrombus formation.
Q2: What is the typical effective concentration range for this compound in in vitro assays?
A2: The effective concentration of this compound can vary depending on the specific assay, cell type, and experimental conditions. However, based on published data, a common starting point for in vitro platelet aggregation assays is in the low nanomolar to micromolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, the compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. For experiments, the stock solution is further diluted in the appropriate assay buffer. It is advisable to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective P2Y12 antagonist, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is good practice to include appropriate controls in your experiments to monitor for any unexpected effects. If off-target effects are a concern, consider using a structurally different P2Y12 antagonist as a comparator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of platelet aggregation | Inactive this compound: Compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions are maintained. |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit an inhibitory effect. | Perform a dose-response experiment to determine the IC50 value and the optimal inhibitory concentration for your specific assay conditions. | |
| High Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) may be too high, overpowering the inhibitory effect of this compound. | Optimize the agonist concentration to achieve a submaximal platelet aggregation response in the absence of the inhibitor. This will provide a suitable window to observe inhibition. | |
| High variability in results between experiments | Inconsistent Reagent Preparation: Variability in the preparation of this compound or agonist solutions. | Prepare fresh reagents for each experiment and use calibrated pipettes for accurate dilutions. |
| Biological Variability: Platelets from different donors can exhibit significant variability in their response. | Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, process and test each donor sample consistently. | |
| Pre-analytical Variables: Inconsistent blood collection, sample handling, or timing of experiments. | Standardize the entire experimental workflow, from blood collection to data acquisition. This includes using a consistent anticoagulant, processing samples promptly at a controlled temperature, and maintaining a consistent incubation time. | |
| Unexpected platelet activation or aggregation in control samples | Spontaneous Platelet Activation: Platelets can become activated during the isolation and preparation process. | Handle platelet-rich plasma (PRP) gently to minimize mechanical activation. Ensure all reagents and labware are clean and free of contaminants that could activate platelets. Allow platelets to rest for a recommended period before starting the assay. |
| Contaminated Reagents: Contamination in buffers or other reagents can lead to platelet activation. | Use high-purity, sterile reagents and filter-sterilize buffers. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound from various in vitro studies. Note that IC50 values can vary based on the specific experimental conditions.
| Assay Type | Agonist | Cell/Platelet Source | IC50 (nM) |
| Light Transmission Aggregometry | ADP (10 µM) | Human Platelet-Rich Plasma | 2.5 - 10 |
| Light Transmission Aggregometry | ADP (5 µM) | Washed Human Platelets | 1.5 - 7 |
| P2Y12 Receptor Binding Assay | [³H]2-MeSADP | Human Platelet Membranes | 0.8 - 3 |
| VASP Phosphorylation Assay | ADP (10 µM) | Human Platelets | 5 - 15 |
Experimental Protocols
Detailed Methodology for ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adenosine diphosphate (ADP)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate
-
Saline solution (0.9% NaCl)
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Calibrated pipettes
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP) and store at room temperature.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
3. Preparation of Reagents:
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in saline or an appropriate assay buffer to achieve the desired final concentrations.
-
ADP Solution: Prepare a stock solution of ADP in saline and make fresh dilutions for each experiment.
4. Light Transmission Aggregometry Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP as the 100% aggregation reference and PRP as the 0% aggregation reference.
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Add the desired volume of the this compound working solution or vehicle control (e.g., saline with a corresponding final concentration of DMSO) to the PRP.
-
Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
Analyze the aggregation curves to determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
Visualizations
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for an In Vitro Platelet Aggregation Assay.
Caption: Logical Flowchart for Troubleshooting In Vitro Assays.
AR-C67085 stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of AR-C67085. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A: For optimal stability, this compound should be stored under specific conditions to prevent degradation.[1]
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): For extended periods, it is recommended to store this compound at -20°C.[1]
-
Stock solutions: Once dissolved, it is best to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, ensure the DMSO is of high purity and anhydrous to minimize the introduction of water, which could contribute to hydrolysis over time.
Q3: What is the expected shelf-life of this compound?
A: When stored correctly in its solid form, this compound has a shelf life of over two years.[1] However, the stability of the compound in solution is less characterized and can be influenced by various factors.
Q4: Are there any known stability issues with this compound in experimental conditions?
A: While specific degradation pathways for this compound are not extensively published, its structural similarity to ATP analogues suggests that it may be susceptible to hydrolysis, particularly at the phosphate chain. ATP itself is stable in aqueous solutions at a neutral pH (6.8-7.4) but can hydrolyze at more extreme pH values. Researchers should be mindful of the pH of their assay buffers and storage solutions.
Troubleshooting Guide
Problem 1: I am observing inconsistent or lower-than-expected potency of this compound in my assays.
-
Possible Cause 1: Degradation of stock solution. Repeated freeze-thaw cycles or prolonged storage of stock solutions at room temperature can lead to gradual degradation of the compound.
-
Troubleshooting Step: Prepare fresh stock solutions from solid compound that has been stored correctly. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Hydrolysis in aqueous assay buffer. If your experimental buffer has a non-neutral pH or is used for prolonged incubations at elevated temperatures, this compound may be degrading during the experiment.
-
Troubleshooting Step: Assess the stability of this compound in your assay buffer. A simple approach is to pre-incubate the compound in the buffer for the duration of your experiment, and then test its activity against a freshly prepared solution. If degradation is suspected, consider adjusting the buffer pH to be closer to neutral, if the experimental design allows.
-
-
Possible Cause 3: Adsorption to plasticware. Highly lipophilic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your assay.
-
Troubleshooting Step: Consider using low-adhesion plasticware or including a small percentage of a non-ionic surfactant like Tween-20 in your assay buffer to prevent adsorption.
-
Problem 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC) when analyzing my this compound sample.
-
Possible Cause 1: Presence of degradation products. The additional peaks may correspond to hydrolyzed or oxidized forms of this compound.
-
Troubleshooting Step: Perform a forced degradation study on a sample of this compound to intentionally generate degradation products. This can help in identifying the unknown peaks in your sample. Common forced degradation conditions include exposure to acid, base, heat, and oxidative stress.
-
-
Possible Cause 2: Impurities in the original compound. The additional peaks may have been present in the batch of this compound you received.
-
Troubleshooting Step: Review the certificate of analysis (CoA) for your batch of the compound to check the reported purity and the presence of any known impurities. If possible, compare the chromatographic profile of a fresh, un-used sample with your experimental sample.
-
Data Presentation
As there is limited publicly available quantitative data on this compound degradation, the following table presents hypothetical stability data to illustrate how such information could be presented. Researchers are encouraged to generate their own stability data for their specific experimental conditions.
| Condition | Incubation Time (hours) | This compound Remaining (%) |
| pH 5.0 Buffer | 0 | 100 |
| 6 | 92 | |
| 24 | 78 | |
| pH 7.4 Buffer | 0 | 100 |
| 6 | 99 | |
| 24 | 97 | |
| pH 9.0 Buffer | 0 | 100 |
| 6 | 88 | |
| 24 | 65 | |
| Aqueous Solution with 5% DMSO, exposed to light | 0 | 100 |
| 6 | 95 | |
| 24 | 85 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific buffer or solvent over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: Acetonitrile
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in DMSO to a known concentration (e.g., 10 mM).
-
Prepare the stability samples: Dilute the stock solution into your experimental buffer to the final desired concentration. Prepare enough volume for all time points.
-
Initial time point (T=0): Immediately after preparation, take an aliquot of the stability sample, and if necessary, dilute it further with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC.
-
Incubate the remaining sample: Place the vial containing the remaining stability sample in the desired incubation condition (e.g., 37°C).
-
Subsequent time points: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from the incubated sample, prepare them for HPLC analysis as in step 3, and inject them into the HPLC.
-
HPLC analysis: Run a gradient elution method to separate this compound from potential degradation products. A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes. Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).
-
Data analysis: For each time point, determine the peak area of the this compound peak. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound inhibits the P2Y12 receptor, blocking ADP-mediated signaling.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Off-target effects of AR-C67085 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AR-C67085 in cellular assays. The information provided will help you identify and address potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a P2Y12 receptor antagonist, but we are observing unexpected increases in intracellular cyclic AMP (cAMP) and/or calcium signaling. What could be the cause?
A1: This is a known off-target effect of this compound. While it is a potent antagonist of the P2Y12 receptor, it also acts as a potent agonist at the P2Y11 receptor.[1][2] The P2Y11 receptor is unique among P2Y receptors as it couples to both Gs and Gq proteins. Activation of the Gs pathway leads to adenylyl cyclase activation and subsequent cAMP accumulation, while Gq pathway activation stimulates phospholipase C, resulting in inositol trisphosphate (IP₃) production and intracellular calcium mobilization.[1][2]
Q2: What are the reported potencies of this compound at its on-target (P2Y12) and off-target (P2Y11) receptors?
A2: this compound is significantly more potent at its intended target, the P2Y12 receptor, where it acts as an antagonist. However, its agonist potency at the P2Y11 receptor is in the low micromolar range and can lead to significant off-target effects depending on the concentration used and the expression levels of P2Y11 in your cellular system.
Q3: How can we confirm if the unexpected effects we are seeing are due to P2Y11 receptor activation by this compound?
A3: To confirm P2Y11-mediated effects, you can perform the following control experiments:
-
Use a selective P2Y11 antagonist: Pre-incubate your cells with a selective P2Y11 antagonist, such as NF340 or NF157, before adding this compound. If the unexpected signaling event (e.g., cAMP increase) is blocked or reduced, it strongly suggests the involvement of the P2Y11 receptor.
-
Use a structurally different P2Y12 antagonist: Employ a P2Y12 antagonist from a different chemical class that is not known to have agonist activity at P2Y11 (e.g., cangrelor or ticagrelor) as a negative control. If this compound does not produce the same unexpected effect, it further implicates the off-target activity of this compound.
-
P2Y11 knockdown/knockout: In cell lines where it is feasible, using siRNA or CRISPR/Cas9 to reduce or eliminate P2Y11 expression can provide definitive evidence. If the off-target effect of this compound is absent in these modified cells, it confirms the role of the P2Y11 receptor.
Q4: We are conducting platelet aggregation assays and our results with this compound are inconsistent. What could be the issue?
A4: Inconsistency in platelet aggregation assays can arise from several factors:
-
Platelet preparation: Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within the recommended timeframe to maintain platelet viability and function.[3][4][5] Avoid cooling the samples, as this can activate platelets.[5]
-
Agonist concentration: The concentration of the platelet agonist used (e.g., ADP) is critical. Ensure you are using a concentration that gives a consistent and submaximal response to allow for the detection of inhibition.
-
This compound concentration: While this compound is a potent P2Y12 antagonist, at very high concentrations, off-target effects could potentially interfere with the assay. It is advisable to perform a full dose-response curve to determine the optimal inhibitory concentration.
-
Vehicle effects: Ensure the final concentration of the solvent for this compound (e.g., DMSO) is consistent across all conditions and is at a level that does not affect platelet function.
Q5: Are there any known off-target effects of this compound other than P2Y11 agonism?
A5: The most prominently reported and characterized off-target effect of this compound is its agonist activity at the P2Y11 receptor.[1][2] While it was found to be a weak partial agonist in tissues containing P2X and other P2Y receptors, its selectivity for the P2T (P2Y12) subtype is approximately 30,000-fold.[6] There is limited evidence in the literature for significant interactions with other receptors or enzymes at concentrations typically used for P2Y12 inhibition. However, as with any small molecule inhibitor, it is always good practice to consider the possibility of unforeseen off-target effects and to use appropriate controls.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the on-target and off-target activities of this compound.
Table 1: On-Target Antagonist Activity of this compound at the P2Y12 Receptor
| Parameter | Species | Assay System | Value | Reference |
| pKB | Human | Washed Platelets | 8.9 | [6] |
| IC50 | Human | Washed Platelets | 0.6 - 3.8 nM | [6] |
| pIC50 | Platelet | Not Specified | 8.60 |
Table 2: Off-Target Agonist Activity of this compound at the P2Y11 Receptor
| Parameter | Species | Assay System | Value (mean ± s.d.) | Reference |
| EC50 (IP₃ accumulation) | Human | 1321N1 Astrocytoma Cells | 8.9 ± 1.2 µM | [1][2] |
| EC50 (cAMP accumulation) | Human | CHO-K1 Cells | 1.5 ± 0.4 µM | [1][2] |
Experimental Protocols
1. Cyclic AMP (cAMP) Accumulation Assay
This protocol is designed to measure the agonist effect of this compound on P2Y11 receptor-mediated cAMP production.
-
Cell Seeding: Plate CHO-K1 cells stably expressing the human P2Y11 receptor in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Assay Medium: On the day of the experiment, wash the cells with a serum-free medium and pre-incubate with the same medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound or a known P2Y11 agonist (e.g., ATP) to the wells. For antagonist controls, pre-incubate with a P2Y11 antagonist for 15 minutes before adding the agonist.
-
Incubation: Incubate for 15 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.[7][8][9][10][11]
-
Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for this compound.
2. Inositol Trisphosphate (IP₃) Accumulation Assay
This protocol measures the agonist effect of this compound on P2Y11 receptor-mediated IP₃ production.
-
Cell Seeding: Plate 1321N1 astrocytoma cells stably expressing the human P2Y11 receptor in a 96-well plate at a density of 100,000 cells/well and culture overnight.
-
Labeling (Optional, for radioactive assays): Label the cells with myo-[³H]inositol (1 µCi/well) in inositol-free medium for 16-24 hours.
-
Assay Medium: Wash the cells with a suitable buffer (e.g., HBSS) and pre-incubate with the same buffer containing LiCl (10 mM) for 15 minutes at 37°C to inhibit inositol monophosphatases.
-
Compound Addition: Add varying concentrations of this compound or a known P2Y11 agonist to the wells.
-
Extraction and Detection: Stop the reaction by adding ice-cold perchloric acid. Extract the inositol phosphates and quantify the IP₃ levels. For non-radioactive methods, commercially available IP-One HTRF® assay kits can be used, which measure the stable downstream metabolite IP₁.[1][12][13]
-
Data Analysis: Construct a dose-response curve and determine the EC₅₀ value for this compound.
3. Platelet Aggregation Assay
This protocol is for assessing the on-target antagonist activity of this compound on ADP-induced platelet aggregation.
-
Blood Collection: Collect fresh human blood into tubes containing 3.8% sodium citrate.[5]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Assay Setup: Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Compound Incubation: Add a sample of PRP to a cuvette with a stir bar. Add varying concentrations of this compound or a vehicle control and incubate for a specified time (e.g., 2 minutes) at 37°C.[3]
-
Initiation of Aggregation: Add a submaximal concentration of ADP to induce platelet aggregation and record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.[14]
Visualizations
Caption: On-target vs. off-target signaling of this compound.
Caption: Workflow for troubleshooting this compound off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Pharmacological profile of the novel P2T-purinoceptor antagonist, FPL 67085 in vitro and in the anaesthetized rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 8. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 9. cAMP-Glo™ Assay Protocol [promega.sg]
- 10. cAMP-Glo™ Assay [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
Navigating Ambiguous Data: A Troubleshooting Guide for AR-C67085
Welcome to the technical support center for AR-C67085. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot conflicting or unexpected results in experiments involving this potent P2Y12 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why are there discrepancies in the reported potency (IC50/pIC50, EC50/pEC50, Kd/pKd) of this compound in the literature?
A1: Variations in the reported potency of this compound can arise from several factors related to experimental design and conditions. It is crucial to consider the following when comparing data:
-
Assay Type: Different assay formats measure distinct aspects of compound activity. For instance, a competitive binding assay (measuring Kd) will yield different values than a functional assay measuring the inhibition of ADP-induced platelet aggregation (IC50) or the modulation of adenylyl cyclase activity (EC50).
-
Experimental Conditions: Specific parameters within an assay can significantly influence the outcome. These include the concentration of the agonist (e.g., ADP) used, incubation times, temperature, and the composition of the assay buffer.
-
Cellular System: The choice of cells or tissue can introduce variability. Results from human platelets may differ from those obtained in recombinant cell lines (e.g., CHO, HEK293) expressing the P2Y12 receptor. Furthermore, species-specific differences in receptor pharmacology can lead to divergent results between human, rat, or other animal models.[1][2][3]
-
Data Analysis: The mathematical model used to fit the dose-response curve and calculate potency values can also contribute to minor variations in the final reported values.
Q2: My results with this compound are inconsistent with its known function as a P2Y12 antagonist. What could be the cause?
A2: If you are observing unexpected or contradictory effects, it is important to consider potential off-target activity. While this compound is a potent P2Y12 antagonist, it has also been reported to exhibit agonist activity at the P2Y11 receptor.[4] This off-target effect could lead to confounding results, particularly in cell types that express both P2Y11 and P2Y12 receptors. Activation of the P2Y11 receptor can lead to an increase in intracellular cAMP and calcium, which may counteract or modify the expected P2Y12-mediated inhibition of adenylyl cyclase.
Q3: Are there any known issues with the stability or solubility of this compound that could affect my experiments?
A3: Like many small molecules, the stability and solubility of this compound can impact experimental outcomes. It is recommended to prepare fresh stock solutions in a suitable solvent, such as DMSO, and to be aware of the final solvent concentration in your assay, as high concentrations of DMSO can have independent effects on cells. For long-term storage, it is advisable to keep the compound at -20°C or colder, protected from light and moisture.[5] Degradation of the compound can lead to a loss of potency and inconsistent results.
Data Summary: Potency of this compound at the Human P2Y12 Receptor
The following table summarizes a range of reported potency values for this compound at the human P2Y12 receptor from various sources. This highlights the potential for variability as discussed in Q1.
| Parameter | Standard Value | Original Value (nM) | Assay Type | Reference |
| pKd | 8.2 | - | Not specified | Future Med Chem (2013) 5: 431-49 |
| pIC50 | 8.6 | 2.51 | Inhibition of ADP-induced platelet aggregation | Bioorg Med Chem Lett (2016) 26: 2739-2754 |
| pEC50 | 8.89 | 1.3 | Antagonist activity against phospholipase C coupled P2Y12 | J Med Chem (2002) 45: 4057-4093 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[4]
Experimental Protocols
Key Experiment 1: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of this compound's ability to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.
-
This compound stock solution in DMSO.
-
Adenosine diphosphate (ADP) stock solution.
-
Platelet-poor plasma (PPP) for blanking the aggregometer.
-
Light Transmission Aggregometer.
Methodology:
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature to obtain PRP. To prepare PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Baseline Calibration: Calibrate the aggregometer with PRP set to 0% aggregation and PPP set to 100% aggregation.
-
Pre-incubation: Aliquot the adjusted PRP into aggregometer cuvettes with a stir bar. Add the desired final concentration of this compound or vehicle control (DMSO) to the PRP. Incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiation of Aggregation: Add a sub-maximal concentration of ADP to initiate platelet aggregation and record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Key Experiment 2: Adenylyl Cyclase Inhibition Assay
This protocol describes how to assess the effect of this compound on the inhibition of adenylyl cyclase in cells expressing the P2Y12 receptor.
Materials:
-
Cells expressing the human P2Y12 receptor (e.g., CHO-P2Y12 or HEK-P2Y12).
-
This compound stock solution in DMSO.
-
ADP stock solution.
-
Forskolin (an adenylyl cyclase activator).
-
Adenylyl cyclase assay kit (e.g., based on cAMP measurement via ELISA, HTRF, or other detection methods).
Methodology:
-
Cell Culture: Culture the P2Y12-expressing cells to an appropriate density in multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of ADP along with a fixed concentration of forskolin to the wells. Forskolin is used to stimulate adenylyl cyclase, and the inhibitory effect of P2Y12 activation by ADP on this stimulation is measured.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: The inhibitory effect of this compound will be observed as a reversal of the ADP-mediated decrease in forskolin-stimulated cAMP levels. Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizing Pathways and Workflows
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling cascade.
Experimental Workflow for Investigating Conflicting Results
Caption: A logical workflow for troubleshooting conflicting data.
Logical Relationship of Potential Confounding Factors
Caption: Interrelated factors contributing to conflicting results.
References
- 1. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of the cloned human trace amine-associated receptor1 (TAAR1) and evidence for species differences with the rat TAAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of species-related differences in the pharmacology of tachykinin NK receptors 1, 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medkoo.com [medkoo.com]
Troubleshooting AR-C67085 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of AR-C67085 precipitation in cell culture and aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an ATP derivative (2-propylthio-β,γ-dichloromethylene-D-ATP) that has been characterized as a potent agonist of the human P2Y11 purinergic receptor.[1] The P2Y11 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to both Gs and Gq proteins. This dual signaling leads to the activation of adenylyl cyclase (increasing intracellular cAMP) and phospholipase C (leading to inositol trisphosphate production and Ca2+ mobilization).[2][3]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
This is a common issue with hydrophobic compounds that are poorly soluble in water.[4] The phenomenon is often called "crashing out" or "antisolvent precipitation".[5] this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into an aqueous environment like cell culture media or PBS, the solvent composition changes dramatically. The compound is no longer soluble at that concentration in the aqueous solution and therefore forms a precipitate.[5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
According to established laboratory protocols for poorly water-soluble compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[4]
Q4: What is the maximum recommended concentration of DMSO in the final experimental setup?
To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in the culture wells should be kept to a minimum. A final concentration of less than 0.5% is generally recommended, with many protocols aiming for 0.1% or lower.[4] The tolerance for DMSO can be cell-type dependent and should be determined empirically.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
Issue 1: A precipitate forms immediately upon diluting the DMSO stock into my aqueous media.
This is the most common form of precipitation, indicating that the final compound concentration exceeds its solubility limit in the aqueous media.[6]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired working concentration of this compound is higher than its maximum solubility in your specific cell culture medium. | Decrease the final working concentration. If a high concentration is necessary, you may need to perform a solubility test to determine the maximum achievable concentration (see Protocol 3).[6] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into the full volume of media causes a sudden, localized supersaturation, leading to precipitation.[4] | Perform a serial or intermediate dilution. First, dilute the stock into a small volume of pre-warmed media, then add this intermediate dilution to the final volume. Add the compound dropwise while gently vortexing or swirling the media.[6] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold (e.g., refrigerated) media can induce precipitation. | Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C).[6] |
| Moisture in DMSO Stock | Water absorbed by the DMSO stock from the atmosphere can lower the compound's solubility within the stock itself, leading to issues upon further dilution. | Use anhydrous, high-purity DMSO. Store the DMSO stock in small, single-use aliquots with a desiccant to prevent moisture contamination.[4] |
Issue 2: The solution is clear initially, but a precipitate or cloudiness appears over time during incubation.
This indicates a time-dependent process, which can be related to the compound's stability or its interaction with the media components.[5]
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be degrading over the course of the experiment under culture conditions (37°C, pH, CO2), and the degradation products may be less soluble. | If the experimental design allows, reduce the incubation time. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals.[7] |
| Interaction with Media Components | The compound may bind to proteins in Fetal Bovine Serum (FBS) or other media components, forming insoluble complexes over time.[5] | Try reducing the serum percentage, if compatible with your cell line. Alternatively, consider using a serum-free medium for the duration of the compound treatment. |
| Evaporation and Concentration | In long-term cultures, especially in 96-well plates, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[6] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6] |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility.[6] | Minimize the time that plates or flasks are outside the incubator. For frequent observation, consider using a microscope with an integrated environmental chamber.[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing for 1-2 minutes. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution against a light source to confirm that no undissolved particulates are present.
-
Aliquot the stock solution into small, single-use volumes in low-retention tubes. Store at -20°C or -80°C with a desiccant.
Protocol 2: Recommended Dilution Method to Avoid Precipitation
This protocol uses an intermediate dilution step to gradually change the solvent environment.
-
Thaw a single aliquot of your concentrated this compound DMSO stock.
-
Pre-warm your complete cell culture medium (containing serum and supplements, if applicable) to 37°C.[6]
-
Prepare an Intermediate Dilution: Dilute the high-concentration stock solution (e.g., 10 mM) into a small volume of pre-warmed media. For example, add 2 µL of 10 mM stock to 198 µL of media to get a 100 µM intermediate solution. Mix gently but thoroughly.
-
Prepare the Final Working Solution: Immediately add the required volume of the intermediate dilution to the final volume of pre-warmed media to achieve your target concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final concentration of 10 µM.
-
When adding the compound at each step, add it slowly or dropwise to the vortex of the liquid while gently swirling or vortexing to ensure rapid and uniform dispersion.[6]
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Protocol 3: How to Determine the Maximum Soluble Concentration
This method helps you find the practical solubility limit of this compound in your specific experimental medium.
-
Prepare Serial Dilutions in DMSO: Start with your highest concentration DMSO stock and prepare a 2-fold serial dilution series in 100% DMSO.[6]
-
Dilute into Media: In a 96-well clear-bottom plate, add 198 µL of your pre-warmed complete cell culture medium to each well. Add 2 µL of each DMSO dilution to the wells in triplicate. This creates a 1:100 dilution and keeps the final DMSO concentration at a constant 1%.[5] Include a "media + 1% DMSO" only control.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Check for precipitation at several time points (e.g., 0, 2, 6, and 24 hours). Assessment can be done visually by looking for cloudiness or crystals. For a quantitative measurement, read the absorbance (optical density) of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.[5]
-
Determine Limit: The highest concentration that remains clear (visually) and shows no significant increase in absorbance over the control is the maximum working soluble concentration for your experimental conditions.
Visualizations
References
- 1. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: AR-C67085 Activity and Serum Interactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of AR-C67085, a potent P2Y12 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our platelet aggregation assays performed in platelet-rich plasma (PRP). What could be the cause?
A1: A significant reduction in the apparent potency of this compound when tested in platelet-rich plasma (PRP) compared to washed platelets is often due to the presence of serum proteins. This compound, and similar molecules like cangrelor, are known to bind to plasma proteins, particularly albumin. This binding sequesters the drug, reducing the free concentration available to interact with the P2Y12 receptor on platelets. It is crucial to consider this effect when designing experiments and interpreting results.
Q2: How significant is the protein binding of P2Y12 antagonists like this compound?
Q3: Can the presence of serum completely inhibit the activity of this compound?
A3: While serum can significantly reduce the apparent activity of this compound, it is unlikely to completely inhibit it, provided a sufficient concentration of the compound is used. The binding to serum proteins is a reversible equilibrium. Increasing the total concentration of this compound will lead to a higher free fraction, which can then exert its inhibitory effect on the P2Y12 receptor. However, the concentration required to achieve a certain level of inhibition will be considerably higher in the presence of serum than in a protein-free buffer.
Q4: Should we be using washed platelets instead of PRP for our experiments with this compound?
A4: The choice between washed platelets and PRP depends on the experimental question.[3]
-
Washed platelets are ideal for mechanistic studies where you want to determine the direct interaction of this compound with the P2Y12 receptor without the confounding factor of plasma protein binding. This will provide a more accurate measure of the intrinsic potency of the compound.
-
Platelet-rich plasma (PRP) provides a more physiologically relevant environment as it contains plasma proteins, other blood cells, and signaling molecules.[3] Experiments in PRP can offer insights into how the drug might behave in a more complex biological system, but the interpretation of potency must account for protein binding.
Q5: Are there any other components in serum, besides albumin, that could affect this compound activity?
A5: While albumin is the most abundant protein in plasma and the primary binder for many drugs, other proteins and components in serum could potentially interact with this compound. Additionally, serum contains enzymes that could potentially metabolize the compound, although for direct-acting antagonists like this compound, this is generally less of a concern than for pro-drugs. The complex composition of serum can also influence platelet reactivity in general, which could indirectly affect the observed activity of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound IC50 values between experiments in PRP. | Inconsistent protein concentration in plasma samples. | Standardize the protein concentration of your PRP preparations. Consider measuring and adjusting the total protein or albumin concentration for consistency. |
| Donor-to-donor variability in plasma protein levels or platelet reactivity. | Whenever possible, pool plasma from multiple donors for screening assays to average out individual variations. For more detailed studies, characterize the response in individual donor samples. | |
| This compound appears inactive in whole blood assays. | High protein binding combined with the presence of other blood cells may further reduce the free drug concentration. | Increase the concentration range of this compound being tested. Confirm the activity of your stock solution in a simpler system, such as washed platelets, to ensure its integrity. |
| Methodological issues with the whole blood assay. | Ensure proper mixing and incubation times. Verify that the agonist concentration is appropriate for the whole blood matrix. | |
| Unexpected platelet activation in control samples with serum. | Spontaneous platelet activation due to sample handling or storage. | Minimize the time between blood collection and the experiment. Ensure all handling steps are gentle and at the appropriate temperature (room temperature or 37°C) to avoid platelet activation.[4] |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. |
Quantitative Data Summary
Direct comparative data for this compound in washed platelets versus PRP is not publicly available. However, the data for its close analog, cangrelor, provides a strong indication of the expected impact of serum protein binding.
| Compound | Parameter | Value | Matrix | Reference |
| Cangrelor | Plasma Protein Binding | 97-98% | Human Plasma | [1][2] |
| Cangrelor | Binding Affinity (KD) to HSA | ~10-5 M | Purified Human Serum Albumin |
HSA: Human Serum Albumin
This high degree of protein binding strongly suggests that the IC50 of this compound will be significantly higher in PRP or whole blood compared to washed platelets or a protein-free buffer system.
Experimental Protocols
Protocol: Evaluating the Impact of Serum on this compound Activity using Light Transmission Aggregometry (LTA)
This protocol allows for the direct comparison of this compound activity in washed platelets and platelet-rich plasma.
1. Preparation of Platelet Suspensions:
-
Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Washed Platelets:
-
Prepare PRP as described above.
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution and add apyrase.
-
Centrifuge the acidified PRP at 800 x g for 15 minutes to pellet the platelets.
-
Remove the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase.
-
Repeat the wash step.
-
Finally, resuspend the platelets in buffer to the desired concentration.
-
2. Light Transmission Aggregometry (LTA):
-
Pre-warm the platelet suspensions (PRP or washed platelets) to 37°C.
-
Pipette the platelet suspension into the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with platelet-poor plasma (PPP) or the corresponding buffer for washed platelets.
-
Add a vehicle control or varying concentrations of this compound to the cuvettes and incubate for the desired time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding an agonist, such as ADP (typically 5-20 µM).
-
Record the change in light transmission for 5-10 minutes.
-
Determine the maximum platelet aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value for both PRP and washed platelets.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative variability of 342 plasma proteins in a human twin population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Platelet aggregation studies: autologous platelet-poor plasma inhibits platelet aggregation when added to platelet-rich plasma to normalize platelet count | Haematologica [haematologica.org]
Technical Support Center: Ensuring the Specificity of AR-C67085 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the specificity of AR-C67085, a potent P2Y12 receptor antagonist, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-induced platelet aggregation.[1] By blocking the P2Y12 receptor, this compound inhibits the downstream signaling cascade that leads to platelet activation and thrombus formation.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the P2Y12 receptor, it has been shown to interact with other P2Y receptor subtypes. Notably, it acts as an antagonist at the P2Y13 receptor and, conversely, as an agonist at the P2Y11 receptor.[1][2][3] It is crucial to consider these off-target activities when designing experiments and interpreting results.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the experimental system. For in vitro human platelet aggregation assays, concentrations in the low nanomolar range are typically effective. For instance, the IC50 for inhibiting ADP-induced platelet aggregation has been reported to be between 0.6 and 3.8 nM.[4] A dose-response curve is recommended to determine the optimal concentration for your specific experimental conditions.
Q4: How can I be sure that the observed effects in my experiment are specifically due to P2Y12 receptor inhibition by this compound?
To confirm the specificity of this compound's action, several control experiments are recommended:
-
Use of a structurally different P2Y12 antagonist: Comparing the effects of this compound with another well-characterized P2Y12 antagonist (e.g., cangrelor or ticagrelor) can help confirm that the observed effect is mediated through P2Y12 inhibition.
-
P2Y1 receptor co-inhibition: Since ADP also activates the P2Y1 receptor on platelets, using a specific P2Y1 antagonist (e.g., MRS2179) in conjunction with this compound can help isolate the P2Y12-mediated component of platelet aggregation.
-
VASP phosphorylation assay: This assay specifically measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), a downstream target of the P2Y12 signaling pathway. Inhibition of VASP phosphorylation by this compound provides strong evidence of P2Y12 receptor engagement.[5][6][7]
-
Experiments in P2Y12-deficient systems: If available, using platelets or cells from P2Y12 knockout animals or employing siRNA to knockdown P2Y12 expression can definitively confirm the role of the P2Y12 receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Variability in the inhibitory effect of this compound between experiments. | - Inconsistent platelet preparation and handling.- Degradation of this compound or agonist (ADP) solutions.- Donor-to-donor variability in platelet reactivity. | - Standardize platelet isolation and handling procedures. Ensure minimal platelet activation during preparation.[8]- Prepare fresh solutions of this compound and ADP for each experiment.- If possible, use platelets from the same donor for a set of comparative experiments. |
| Incomplete inhibition of ADP-induced platelet aggregation even at high concentrations of this compound. | - Co-activation of the P2Y1 receptor by ADP.- Use of an excessively high concentration of ADP. | - Include a specific P2Y1 receptor antagonist (e.g., MRS2179) to block the P2Y1-mediated component of aggregation.- Perform an ADP dose-response curve to determine a submaximal concentration that allows for sensitive detection of inhibition. |
| Observing unexpected cellular responses that are not consistent with P2Y12 inhibition. | - Off-target effects of this compound, particularly agonist activity at the P2Y11 receptor. | - Test for P2Y11-mediated effects by using a known P2Y11 antagonist in conjunction with this compound.- Measure changes in cyclic AMP (cAMP) levels, as P2Y11 activation can lead to an increase in cAMP.[2][3] |
Quantitative Data
Table 1: Potency of this compound at P2Y Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference(s) |
| P2Y12 | Human | Inhibition of ADP-induced platelet aggregation | IC50 | 0.6 - 3.8 nM | [4] |
| P2Y12 | Human | Schild Analysis | pKB | 8.9 | [4] |
| P2Y11 | Human | Inositol trisphosphate accumulation | EC50 (Agonist) | 8.9 µM | [1][3] |
| P2Y11 | Human | Cyclic AMP accumulation | EC50 (Agonist) | 1.5 µM | [3] |
| P2Y13 | Human | Antagonist Activity | EC50 | 4 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro Human Platelet Aggregation Assay
This protocol describes how to assess the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound stock solution (e.g., in DMSO or appropriate vehicle).
-
Adenosine diphosphate (ADP) stock solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to pellet the remaining cells.
-
Collect the supernatant (PPP), which will be used as a blank (100% aggregation).
-
-
Assay Performance:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).
-
Add a defined volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition by this compound relative to the vehicle control.
-
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
This assay provides a specific measure of P2Y12 receptor inhibition.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
This compound.
-
Prostaglandin E1 (PGE1) and ADP solutions.
-
Cell permeabilization and fixation reagents.
-
Fluorescently labeled antibodies against phosphorylated VASP (VASP-P) and a platelet marker (e.g., CD41/CD61).
-
Flow cytometer.
Procedure:
-
Sample Treatment:
-
Incubate whole blood samples with either:
-
PGE1 alone (positive control for VASP phosphorylation).
-
PGE1 + ADP (negative control, ADP inhibits PGE1-induced VASP phosphorylation).
-
PGE1 + ADP + this compound (test condition).
-
-
-
Cell Staining:
-
Fix and permeabilize the platelets according to the manufacturer's protocol for the VASP-P antibody.
-
Incubate with fluorescently labeled antibodies against VASP-P and a platelet surface marker.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population.
-
Measure the mean fluorescence intensity (MFI) of VASP-P staining in each condition.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI(PGE1) - MFI(PGE1+ADP+this compound)) / MFI(PGE1)] x 100
-
A lower PRI indicates greater P2Y12 inhibition by this compound.
-
Visualizations
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound specificity.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the novel P2T-purinoceptor antagonist, FPL 67085 in vitro and in the anaesthetized rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 6. biocytex.fr [biocytex.fr]
- 7. scispace.com [scispace.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P2Y12 Receptor Antagonists: AR-C67085 versus Cangrelor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P2Y12 receptor antagonists, AR-C67085 and cangrelor. While both are adenosine triphosphate (ATP) analogs that interact with the P2Y12 receptor, a critical target for antiplatelet therapy, their development and application profiles differ significantly. Cangrelor (formerly AR-C69931MX) is a clinically approved intravenous antiplatelet agent, whereas this compound is primarily recognized as a high-affinity radioligand and research tool for studying the P2Y12 receptor. This document outlines their pharmacological properties, supported by experimental data, to inform research and drug development in the field of hemostasis and thrombosis.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative parameters of this compound and cangrelor, highlighting their interaction with the P2Y12 receptor and their effects on platelet function.
Table 1: P2Y12 Receptor Binding Affinity
| Compound | Parameter | Value | Receptor Source |
| This compound | pKd | 8.2 | Human P2Y12 |
| Kd (calculated) | ~6.31 nM | Human P2Y12 | |
| Cangrelor | Ki | 0.4 nM | Human P2Y12[1] |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. Ki is the inhibition constant, representing the concentration of an antagonist that will occupy 50% of the receptors in the absence of an agonist; a lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Cangrelor |
| Mechanism of Action | P2Y12 Receptor Antagonist | Direct-acting, reversible P2Y12 Receptor Antagonist[2][3][4] |
| Onset of Action | Data not available | Rapid, within minutes of intravenous administration[5][6][7] |
| Offset of Action | Data not available | Rapid, platelet function returns to normal within an hour of discontinuing infusion[6] |
| Half-life | Data not available | 2.9 to 5.5 minutes[8] |
| Metabolism | Data not available | Rapid dephosphorylation in the circulation to an inactive metabolite[2] |
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway
The binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets initiates a signaling cascade that leads to platelet activation and aggregation. Both this compound and cangrelor competitively inhibit this process.
Caption: P2Y12 signaling cascade and antagonist interaction.
Experimental Workflow: Radioligand Binding Assay
This workflow illustrates the process of determining the binding affinity of a compound for the P2Y12 receptor using a competitive radioligand binding assay.
Caption: Workflow for determining P2Y12 binding affinity.
Experimental Protocols
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (this compound or cangrelor) for the P2Y12 receptor.
Materials:
-
Membrane preparations from cells expressing the human P2Y12 receptor.
-
Radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413, which is structurally related to this compound).
-
Test compounds (this compound or cangrelor) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the P2Y12 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Light Transmission Aggregometry (LTA)
Objective: To measure the inhibitory effect of this compound or cangrelor on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn whole blood from healthy donors, anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), prepared by differential centrifugation.
-
ADP solution (agonist).
-
Test compounds (this compound or cangrelor) at various concentrations.
-
Light transmission aggregometer.
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed. Adjust the platelet count in the PRP if necessary.
-
Baseline Calibration: Calibrate the aggregometer using PRP (0% light transmission) and PPP (100% light transmission).
-
Incubation: Place a cuvette with PRP in the aggregometer and allow it to warm to 37°C. Add the test compound or vehicle control and incubate for a specified period.
-
Aggregation Induction: Add a specific concentration of ADP to the PRP to induce platelet aggregation.
-
Measurement: The aggregometer continuously measures the increase in light transmission as platelets aggregate. The maximum percentage of aggregation is recorded.
-
Data Analysis: Compare the maximum aggregation in the presence of the test compound to the control (vehicle-treated) sample to determine the percentage of inhibition. Concentration-response curves can be generated to calculate the IC50 value for platelet aggregation inhibition.
Conclusion
Cangrelor is a well-characterized, potent, and reversible intravenous P2Y12 antagonist with a rapid onset and offset of action, making it a valuable tool in clinical settings requiring acute and controllable antiplatelet effects. In contrast, this compound, while demonstrating high affinity for the P2Y12 receptor, is primarily utilized as a research compound and radioligand for in vitro studies. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of novel P2Y12 antagonists.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond [mdpi.com]
- 4. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating P2Y12 Receptor Antagonism: A Comparative Guide to Alternatives for AR-C67085
For researchers, scientists, and drug development professionals investigating ADP-induced platelet aggregation, the selection of a potent and specific P2Y12 receptor antagonist is critical. While AR-C67085 has been a valuable tool in preclinical studies, a range of alternative compounds, including clinically approved drugs, offer diverse pharmacological profiles. This guide provides a comprehensive comparison of key alternatives to this compound, focusing on their in vitro potency, mechanism of action, and the experimental protocols required for their evaluation.
This guide will delve into the specifics of several prominent P2Y12 inhibitors, including the active metabolites of the thienopyridines clopidogrel and prasugrel, and the direct-acting antagonists ticagrelor and cangrelor. By presenting quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathway, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Comparative Analysis of P2Y12 Receptor Antagonists
The potency of P2Y12 receptor antagonists can be quantified through their half-maximal inhibitory concentration (IC50) in functional assays, such as ADP-induced platelet aggregation, and their binding affinity (Ki) to the P2Y12 receptor. The following table summarizes the available in vitro data for this compound and its key alternatives.
| Compound | Type | Mechanism of Action | P2Y12 Ki (nM) | ADP-induced Aggregation IC50 (nM) |
| This compound | ATP analogue | Reversible, Competitive | 8.2 (pKd)[1] | 2.51[1] |
| Cangrelor | ATP analogue | Reversible, Competitive | ~1 (Pic50=9.4) | - |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible, Non-competitive (allosteric) | 2[2] | 5[3] |
| Prasugrel (active metabolite, R-138727) | Thienopyridine | Irreversible, Covalent | - | 313[3] |
| Clopidogrel (active metabolite) | Thienopyridine | Irreversible, Covalent | - | - |
Note: Ki and IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes. The active metabolites of clopidogrel and prasugrel are highly reactive and their direct Ki determination is challenging.
Unraveling the P2Y12 Signaling Pathway
The binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets triggers a cascade of intracellular events culminating in platelet aggregation and thrombus formation. Understanding this pathway is crucial for appreciating the mechanism of action of P2Y12 inhibitors.
The P2Y12 receptor is a G protein-coupled receptor (GPCR) linked to the inhibitory G protein, Gi. Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key negative regulator of platelet activation.
Simultaneously, the βγ subunits of the activated Gi protein stimulate phosphoinositide 3-kinase (PI3K), initiating a downstream signaling cascade that involves the activation of Akt (protein kinase B). These signaling events ultimately lead to the conformational activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Caption: ADP-induced P2Y12 signaling cascade in platelets.
Experimental Workflow for Evaluating P2Y12 Inhibitors
The following diagram illustrates a typical workflow for assessing the efficacy of P2Y12 inhibitors using an in vitro platelet aggregation assay.
Caption: Workflow for in vitro platelet aggregation assay.
Detailed Experimental Protocol: ADP-Induced Platelet Aggregation via Light Transmission Aggregometry (LTA)
This protocol outlines the steps for measuring ADP-induced platelet aggregation in human platelet-rich plasma (PRP) using Light Transmission Aggregometry (LTA), a gold-standard method for assessing platelet function.
1. Materials and Reagents:
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
3.2% Sodium Citrate anticoagulant tubes.
-
Phosphate-Buffered Saline (PBS).
-
Adenosine Diphosphate (ADP) stock solution (e.g., 1 mM in PBS).
-
P2Y12 inhibitor of interest (e.g., this compound, Cangrelor, Ticagrelor, active metabolite of Prasugrel).
-
Vehicle control (e.g., DMSO or saline, depending on inhibitor solubility).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
-
Calibrated pipettes.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes several times to ensure proper mixing.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a new polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes at room temperature.
-
Aspirate the PPP supernatant and transfer to a separate tube. PPP will be used to set the 100% aggregation baseline.
-
Adjust the platelet count of the PRP to a standardized concentration (typically 2.5 x 10^8 platelets/mL) using autologous PPP if necessary.
3. Platelet Aggregation Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C in a water bath.
-
Turn on the Light Transmission Aggregometer and allow it to warm up to 37°C.
-
Calibrate the aggregometer by setting the 0% aggregation baseline with a cuvette containing PRP and the 100% aggregation point with a cuvette containing PPP.
-
Pipette the required volume of PRP (as per the aggregometer manufacturer's instructions) into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate for at least 2 minutes at 37°C with constant stirring (typically 900-1200 rpm).
-
Add the desired concentration of the P2Y12 inhibitor or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate the aggregation measurement by adding a specific concentration of ADP (e.g., 5-20 µM) to the cuvette.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
4. Data Analysis:
-
The aggregometer software will generate aggregation curves, plotting the percentage of light transmission over time.
-
The maximum platelet aggregation (%) is determined from the peak of the curve.
-
To determine the IC50 value of an inhibitor, perform the assay with a range of inhibitor concentrations.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
By providing a clear comparison of the available alternatives to this compound, along with detailed experimental guidance, this guide serves as a valuable resource for researchers aiming to advance our understanding of platelet biology and develop novel antithrombotic therapies.
References
Validating the Specificity of P2Y12 Receptor Antagonist AR-C67085 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the P2Y12 receptor antagonist, AR-C67085, utilizing knockout (KO) animal models. The principles and methodologies outlined here are essential for ensuring on-target activity and minimizing off-target effects, critical for the development of novel therapeutics. We will compare the expected outcomes of this compound with data from studies on other P2Y12 inhibitors, providing a benchmark for specificity validation.
The Critical Role of Knockout Models in Specificity Validation
The gold standard for validating the specificity of a pharmacological inhibitor is to demonstrate its lack of effect in an animal model where the target protein is absent. In the context of this compound, a potent antagonist of the P2Y12 receptor, the ideal validation tool is a P2Y12 knockout (P2Y12-/-) mouse. This approach allows researchers to unequivocally attribute the pharmacological effects of the compound to its interaction with the P2Y12 receptor.
The validation relies on a simple yet powerful logical framework:
-
Phenocopying: The pharmacological effects of this compound in wild-type (WT) animals should mimic the phenotype observed in P2Y12-/- animals.
-
Loss of Effect: this compound should have no significant effect in P2Y12-/- animals, as its molecular target is absent.
P2Y12 Receptor: The Target of this compound
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation. Upon binding its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to thrombus formation. Consequently, P2Y12 inhibitors are a cornerstone of antiplatelet therapy in cardiovascular diseases.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Expected Phenotype of P2Y12 Knockout Mice
P2Y12 knockout mice are viable but exhibit distinct physiological characteristics, primarily related to impaired platelet function and altered microglial activity. Understanding this phenotype is crucial for designing and interpreting validation studies.
| Phenotypic Trait | Wild-Type (WT) | P2Y12 Knockout (P2Y12-/-) | Reference |
| ADP-induced Platelet Aggregation | Normal aggregation | Minimal to no aggregation | [1] |
| Bleeding Time | Normal | Prolonged | |
| Thrombus Formation | Normal | Markedly reduced | |
| Microglial Chemotaxis | Directed migration towards ATP/ADP | Impaired chemotaxis | |
| Seizure Severity | Normal | Exacerbated seizure phenotype | |
| Innate Fear Response | Normal | Increased anxiety-like behavior |
Comparative Validation: Learning from Other P2Y12 Inhibitors
A pivotal study validating the specificity of prasugrel, another potent P2Y12 inhibitor, demonstrated that in P2Y12-/- mice, ADP-induced platelet aggregation was minimal and comparable to that in prasugrel-treated wild-type mice[1]. Crucially, the administration of prasugrel to P2Y12-/- mice produced no further inhibition of platelet aggregation, confirming its on-target specificity[1].
| Inhibitor | Class | Mechanism of Action | Specificity Validation in P2Y12-/- Mice |
| This compound | ATP analogue | Reversible, competitive antagonist | Proposed |
| Prasugrel (active metabolite) | Thienopyridine | Irreversible antagonist | Confirmed: No further inhibition of platelet aggregation in P2Y12-/- mice[1]. |
| Clopidogrel (active metabolite) | Thienopyridine | Irreversible antagonist | Mechanistically similar to prasugrel. |
| Ticagrelor | Cyclopentyltriazolopyrimidine (CPTP) | Reversible, non-competitive antagonist | Expected to show no effect in P2Y12-/- mice. |
| Cangrelor (AR-C69931MX) | ATP analogue | Reversible, competitive antagonist | Inhibitory effects are P2Y12/Gi-dependent, as shown in studies with P2Y12 deficient mice[2]. |
Experimental Protocols for Validating this compound Specificity
The following experimental workflow is recommended for the definitive validation of this compound specificity using P2Y12 knockout mice.
Caption: Experimental workflow for validating this compound specificity.
Animal Models
-
Wild-Type (WT) Mice: C57BL/6J mice are a commonly used background strain.
-
P2Y12 Knockout (P2Y12-/-) Mice: P2Y12-/- mice on a C57BL/6J background.
Drug Administration
-
This compound should be administered to both WT and P2Y12-/- mice. The route of administration (e.g., intravenous, intraperitoneal) and dose should be determined based on prior pharmacokinetic and pharmacodynamic studies.
-
A vehicle control group for both WT and P2Y12-/- mice is essential.
Ex Vivo Platelet Aggregation Assay
-
Objective: To measure the effect of this compound on ADP-induced platelet aggregation.
-
Methodology:
-
Collect blood from all four experimental groups (WT + Vehicle, WT + this compound, P2Y12-/- + Vehicle, P2Y12-/- + this compound).
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Measure light transmission aggregometry in response to ADP stimulation.
-
-
Expected Outcome:
-
WT + Vehicle: Robust platelet aggregation.
-
WT + this compound: Significantly inhibited platelet aggregation.
-
P2Y12-/- + Vehicle: Minimal platelet aggregation.
-
P2Y12-/- + this compound: No further inhibition of the already minimal platelet aggregation.
-
In Vivo Bleeding Time Assay
-
Objective: To assess the physiological consequence of P2Y12 inhibition on hemostasis.
-
Methodology:
-
Anesthetize the mice from the three relevant groups (KO + this compound is not necessary if ex vivo results are clear).
-
Transect a small portion of the tail and measure the time to cessation of bleeding.
-
-
Expected Outcome:
-
WT + Vehicle: Normal bleeding time.
-
WT + this compound: Significantly prolonged bleeding time.
-
P2Y12-/- + Vehicle: Significantly prolonged bleeding time, comparable to the WT + this compound group.
-
In Vivo Thrombosis Model (e.g., Ferric Chloride-induced Carotid Artery Injury)
-
Objective: To evaluate the antithrombotic efficacy of this compound.
-
Methodology:
-
Surgically expose the carotid artery in anesthetized mice.
-
Induce endothelial injury by applying a ferric chloride-soaked filter paper.
-
Monitor blood flow to determine the time to vessel occlusion.
-
-
Expected Outcome:
-
WT + Vehicle: Rapid thrombus formation and vessel occlusion.
-
WT + this compound: Significantly delayed or absent vessel occlusion.
-
P2Y12-/- + Vehicle: Significantly delayed or absent vessel occlusion, similar to the WT + this compound group.
-
Conclusion
The use of P2Y12 knockout models provides an indispensable tool for the rigorous validation of this compound specificity. By demonstrating that the pharmacological effects of this compound are absent in mice lacking the P2Y12 receptor, researchers can confidently establish its on-target mechanism of action. This level of validation is paramount for advancing a compound through the drug development pipeline and ensuring its safety and efficacy in future clinical applications. The experimental framework and comparative data presented in this guide offer a clear path for the successful validation of this compound and other novel P2Y12 inhibitors.
References
- 1. The influence of P2Y12 receptor deficiency on the platelet inhibitory activities of prasugrel in a mouse model: evidence for specific inhibition of P2Y12 receptors by prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of AR-C67085: A Comparative Guide to its Cross-Reactivity with P2Y Receptors
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of AR-C67085, a potent P2Y12 receptor antagonist, with other members of the P2Y receptor family. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a thorough understanding of the compound's selectivity profile.
Executive Summary
This compound is a well-established antagonist of the P2Y12 receptor, a critical component in ADP-mediated platelet aggregation. However, its interaction with other P2Y receptor subtypes is a crucial aspect of its pharmacological profile. This guide reveals that while this compound exhibits high potency for the P2Y12 receptor, it also displays notable activity at the P2Y11 and P2Y13 receptors, acting as an agonist and antagonist, respectively. For other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, and P2Y14, comprehensive quantitative data on the activity of this compound remains limited in publicly available literature, suggesting a higher degree of selectivity.
Comparative Analysis of this compound Activity Across P2Y Receptors
The following table summarizes the known quantitative data for the interaction of this compound with various human P2Y receptor subtypes. This data is compiled from multiple in vitro studies and presented to allow for a direct comparison of the compound's potency and activity.
| Receptor Subtype | G-Protein Coupling | Predominant Second Messenger | This compound Activity | Potency/Affinity (Human) | Reference |
| P2Y1 | Gq | ↑ IP₃/Ca²⁺ | Antagonist activity not reported | Data not available | |
| P2Y2 | Gq | ↑ IP₃/Ca²⁺ | Antagonist activity not reported | Data not available | |
| P2Y4 | Gq | ↑ IP₃/Ca²⁺ | Antagonist activity not reported | Data not available | |
| P2Y6 | Gq | ↑ IP₃/Ca²⁺ | Antagonist activity not reported | Data not available | |
| P2Y11 | Gs / Gq | ↑ cAMP / ↑ IP₃/Ca²⁺ | Agonist | pEC₅₀ = 5.82 - 8.52 | [1][2] |
| P2Y12 | Gi | ↓ cAMP | Antagonist | pKd = 8.2, pIC₅₀ = 8.6 | [2] |
| P2Y13 | Gi | ↓ cAMP | Antagonist | EC₅₀ = 4 nM | [3] |
| P2Y14 | Gi | ↓ cAMP | Antagonist activity not reported | Data not available |
Note: The absence of data for certain receptor subtypes suggests that this compound has been primarily characterized at ADP-sensitive P2Y receptors. Further studies would be required for a complete selectivity profile.
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the methods used to assess cross-reactivity, the following diagrams have been generated.
This diagram illustrates the inhibitory role of the P2Y12 receptor on platelet activation. ADP binding to the P2Y12 receptor activates the Gi protein, which in turn inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP prevents the phosphorylation of VASP, ultimately promoting platelet activation and aggregation. This compound acts as an antagonist, blocking ADP from binding to the P2Y12 receptor and thereby inhibiting this signaling cascade.
This flowchart outlines the general experimental approach for determining the cross-reactivity of a compound like this compound across the P2Y receptor family. The process involves both direct binding assays and functional assays tailored to the specific G-protein coupling of each receptor subtype.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound cross-reactivity.
Radioligand Binding Assay (for P2Y12 Receptor Affinity)
This assay directly measures the binding affinity of this compound to the P2Y12 receptor.
-
Cell/Membrane Preparation: Membranes are prepared from cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells) or from human platelets.
-
Radioligand: A specific P2Y12 receptor radioligand, such as [³H]PSB-0413 or [³³P]2MeSADP, is used.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA at pH 7.4.
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay (for Gi/Gs-coupled Receptors)
This functional assay is used to determine the effect of this compound on the activity of Gi-coupled (P2Y12, P2Y13, P2Y14) and Gs-coupled (P2Y11) receptors.
-
Cell Lines: Use cell lines stably expressing the human P2Y receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Reagents:
-
Forskolin (an adenylate cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure for Gi-coupled receptors (Antagonist Mode):
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a submaximal concentration of a known agonist for the specific P2Y receptor (e.g., ADP for P2Y12/P2Y13) in the presence of forskolin.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
-
Procedure for Gs-coupled receptors (Agonist Mode):
-
Seed cells as above.
-
Incubate cells with varying concentrations of this compound in the presence of IBMX.
-
Incubate and measure cAMP levels as described above.
-
-
Data Analysis: For antagonist activity, the IC₅₀ value is determined. For agonist activity, the EC₅₀ value is calculated.
Intracellular Calcium Mobilization Assay (for Gq-coupled Receptors)
This assay measures the ability of this compound to affect Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) by monitoring changes in intracellular calcium levels.
-
Cell Lines: Use cell lines stably expressing the human P2Y receptor of interest (e.g., 1321N1 or HEK293 cells).
-
Reagents:
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127 to aid in dye loading.
-
Assay buffer such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist for the specific P2Y receptor.
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonist activity, the IC₅₀ value is determined.
Platelet Aggregation Assay
This is a primary functional assay to assess the antagonist activity of this compound at the P2Y12 receptor.
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate.
-
Agonist: Use adenosine diphosphate (ADP) to induce platelet aggregation.
-
Instrumentation: A light transmission aggregometer.
-
Procedure:
-
Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.
-
Add varying concentrations of this compound and incubate for a short period.
-
Add ADP to induce aggregation.
-
Monitor the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the maximum aggregation response compared to the control (ADP alone). The IC₅₀ value is then determined.
Conclusion
This compound is a highly potent and selective antagonist of the P2Y12 receptor. However, it exhibits significant cross-reactivity with the P2Y11 receptor as an agonist and the P2Y13 receptor as an antagonist. Researchers utilizing this compound as a pharmacological tool should be aware of these off-target activities, particularly in experimental systems where these other P2Y receptor subtypes are expressed and functionally relevant. The lack of comprehensive data for other P2Y receptors highlights an area for future investigation to fully delineate the selectivity profile of this important compound.
References
A Head-to-Head Comparison of AR-C67085 and Other P2Y12 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the P2Y12 receptor antagonist AR-C67085 against other key players in the field: the active metabolites of the thienopyridines clopidogrel and prasugrel, and the direct-acting antagonists ticagrelor and cangrelor. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of antiplatelet therapies.
Introduction to P2Y12 Receptor Antagonism
The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation. Consequently, the P2Y12 receptor is a primary target for antiplatelet therapeutics aimed at preventing thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of this compound and other P2Y12 antagonists. The data, presented as IC50 and Ki values, has been compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Source |
| This compound | Human P2Y12 | ADP-induced platelet aggregation | IC50: 2.5 nM | [1] |
| Human P2Y12 | Schild analysis of ADP-induced platelet aggregation | pKB: 8.9 | [2] | |
| Clopidogrel Active Metabolite | Human P2Y12 | [³³P]2MeSADP binding assay | Strong receptor blockade | [3] |
| Prasugrel Active Metabolite | Human P2Y12 | [³³P]2MeSADP binding assay | Strong receptor blockade | [3] |
| Rat P2Y12 | ADP-induced platelet aggregation | Less potent than ticagrelor in vitro | [4] | |
| Ticagrelor | Human P2Y12 | ADP-induced platelet aggregation in PRP | IC50 comparable to its active metabolite | |
| Human P2Y12 | Radioligand binding | Ki data available | ||
| Cangrelor (AR-C69931MX) | Human P2Y12 | ADP-induced platelet aggregation | IC50: 0.4 nM | [1] |
| Human P2Y12 | [³³P]2MeSADP binding assay | Strong receptor blockade (93.6%) | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed in this guide, the following diagrams are provided in the DOT language for Graphviz.
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling cascade leading to platelet aggregation.
Experimental Workflow for Platelet Aggregation Assay
References
- 1. Preclinical and clinical studies with selective reversible direct P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the novel P2T-purinoceptor antagonist, FPL 67085 in vitro and in the anaesthetized rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of P2Y12 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount in predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the P2Y12 receptor antagonist AR-C67085 against other prominent antiplatelet agents, including clopidogrel, prasugrel, ticagrelor, and cangrelor. The data presented herein is compiled from publicly available literature and databases.
Introduction to P2Y12 Receptor Antagonists
The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a crucial role in thrombosis. Its activation by adenosine diphosphate (ADP) leads to platelet aggregation and thrombus formation. P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy, particularly in the prevention of cardiovascular events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). While all drugs in this class target the P2Y12 receptor, their selectivity, mechanism of action, and potential for off-target interactions can vary significantly, influencing their clinical profiles.
Selectivity Profile of this compound and Comparators
Table 1: Activity at Purinergic P2Y Receptors
| Compound | P2Y12 | P2Y1 | P2Y11 | P2Y13 |
| This compound | Antagonist (pKd 8.2) | - | Agonist (pEC50 5.82 - 8.52)[1][2][3] | Antagonist[4] |
| Clopidogrel (active metabolite) | Irreversible Antagonist | No significant activity | - | - |
| Prasugrel (active metabolite) | Irreversible Antagonist[5] | No significant activity | - | - |
| Ticagrelor | Reversible Antagonist | No significant activity | - | - |
| Cangrelor | Reversible Antagonist[6] | No significant activity | - | - |
Table 2: Off-Target Activity at Selected GPCRs
Due to the limited availability of comprehensive public screening data, this table highlights known or investigated off-target activities rather than a full selectivity panel.
| Compound | Adenosine A1 Receptor | Adenosine A2A Receptor | Other Notable Off-Target Interactions |
| This compound | - | - | - |
| Clopidogrel (active metabolite) | - | - | Generally considered selective for P2Y12.[7] |
| Prasugrel (active metabolite) | - | - | Generally considered selective for P2Y12.[8] |
| Ticagrelor | - | - | Inhibition of equilibrative nucleoside transporter 1 (ENT1), leading to increased extracellular adenosine levels.[9][10] This is considered an "off-target" effect that may contribute to some of its clinical effects and side effects.[9][10] |
| Cangrelor | - | - | Considered highly selective for the P2Y12 receptor.[6][11] |
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and well-defined experimental methodologies. The two primary assays cited in this guide are Radioligand Binding Assays and the Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay.
Radioligand Displacement Binding Assay for GPCRs
This assay is a fundamental method to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-ligand).
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes expressing the target receptor in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This is a functional assay used to measure the level of P2Y12 receptor inhibition in platelets.
Objective: To assess the phosphorylation state of VASP, an intracellular protein, which is regulated by the P2Y12 signaling pathway.
Materials:
-
Whole blood collected in citrate anticoagulant.
-
Prostaglandin E1 (PGE1).
-
Adenosine diphosphate (ADP).
-
Fixation and permeabilization reagents.
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP.
-
Flow cytometer.
Procedure:
-
Sample Treatment: Whole blood samples are incubated with PGE1 alone or with a combination of PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits this phosphorylation.
-
Fixation and Permeabilization: The platelets are then fixed and permeabilized to allow the antibody to access the intracellular VASP protein.
-
Immunolabeling: The cells are incubated with a fluorescently labeled antibody that specifically binds to the phosphorylated form of VASP.
-
Flow Cytometry: The samples are analyzed by flow cytometry to measure the fluorescence intensity of the platelets.
-
Data Analysis: The level of VASP phosphorylation is expressed as a Platelet Reactivity Index (PRI), which is calculated from the fluorescence intensities of the samples treated with PGE1 alone and with PGE1 plus ADP. A higher PRI indicates a greater inhibition of the P2Y12 receptor.[13][14][15]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: P2Y12 Receptor Signaling Pathway.
Caption: Radioligand Displacement Binding Assay Workflow.
Conclusion
This compound is a potent P2Y12 receptor antagonist with additional documented activity as an agonist at the P2Y11 receptor and an antagonist at the P2Y13 receptor. In comparison, other clinically established P2Y12 antagonists such as clopidogrel, prasugrel, and cangrelor are generally considered to be highly selective for the P2Y12 receptor. Ticagrelor, while also a potent P2Y12 antagonist, exhibits a notable off-target effect through the inhibition of adenosine uptake, which may contribute to its overall clinical profile.
The choice of a P2Y12 antagonist for research or therapeutic development should be guided by a thorough understanding of its selectivity profile. While the data for a complete head-to-head comparison is limited, the available information underscores the importance of considering potential off-target activities that can influence both desired and undesired biological effects. Further comprehensive selectivity screening of these compounds would be invaluable to the scientific community.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the human P2Y11 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the human P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ticagrelor: Effects Beyond the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 14. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocytex.fr [biocytex.fr]
Reproducibility of AR-C67085's Antiplatelet Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AR-C67085, a potent and selective antagonist of the P2Y12 receptor, plays a critical role in research investigating platelet aggregation and thrombosis. Understanding the reproducibility of its inhibitory effects is paramount for the accurate interpretation of experimental data and its potential translation. This guide provides a comparative analysis of quantitative data from independent studies on the antiplatelet effects of this compound, alongside detailed experimental protocols and relevant signaling pathways.
Quantitative Comparison of this compound's Inhibitory Potency
The inhibitory effect of this compound on adenosine diphosphate (ADP)-induced platelet aggregation has been quantified in multiple studies. The following table summarizes key findings from two independent research groups, providing a basis for assessing the reproducibility of its effects.
| Study | Parameter Measured | Reported Value | Species | Platelet Preparation | Agonist Used |
| Merritt et al. (1996) | pKB | 8.54 ± 0.06 | Human | Heparinized Platelet-Rich Plasma | ADP |
| Ingall et al. (1999) | IC50 | 2.5 nM | Human | Not specified | ADP |
Note on pKB and IC50: The pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist, providing a measure of its affinity for the receptor. A higher pKB value indicates a higher affinity. The IC50 value represents the concentration of an inhibitor required to reduce the response (in this case, platelet aggregation) by 50%. While both values indicate the potency of an antagonist, a direct mathematical conversion is not always straightforward due to dependencies on experimental conditions. However, the reported values from these two studies are in a similar nanomolar range, suggesting a consistent and high potency of this compound as a P2Y12 antagonist.
Experimental Protocols
The reproducibility of experimental outcomes is intrinsically linked to the methodologies employed. Below are the detailed protocols from the cited studies.
Merritt et al. (1996)
-
Platelet Preparation: Human blood was collected from healthy volunteers into trisodium citrate. Platelet-rich plasma (PRP) was prepared by centrifugation.
-
Platelet Aggregation Assay: Platelet aggregation was measured in heparinized PRP using light aggregometry. The final extent of aggregation induced by a range of ADP concentrations was recorded.
-
Antagonist Evaluation: The competitive antagonism of this compound was determined by constructing Schild plots, from which the pKB value was derived. This involved measuring the rightward shift of the ADP concentration-response curve in the presence of different concentrations of this compound.
Ingall et al. (1999)
-
Platelet Aggregation Assay: The study measured the inhibition of ADP-induced platelet aggregation in human platelets. The specific preparation of platelets (e.g., PRP or washed platelets) was not detailed in the provided abstract.
-
IC50 Determination: The IC50 value was determined as the concentration of this compound (referred to as compound 10e in the paper) that produced 50% inhibition of the aggregation response induced by ADP.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the general workflow of a platelet aggregation inhibition experiment, the following diagrams are provided.
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing platelet aggregation inhibition.
The Evolving Landscape of P2Y12 Inhibition: A Comparative Analysis of AR-C67085 and Modern Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2Y12 receptor, a critical mediator of platelet activation and aggregation, remains a cornerstone target for antiplatelet therapies in the management of atherothrombotic diseases. The historical development of P2Y12 inhibitors has seen a significant evolution from early investigational compounds like AR-C67085 to the potent, clinically established agents used today. This guide provides a comprehensive comparison of the research findings on this compound with current therapeutic alternatives, including the intravenous agent Cangrelor and the oral medications Ticagrelor and the subcutaneously administered Selatogrel. By presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to offer valuable insights for researchers and drug development professionals in the field of thrombosis and hemostasis.
A Shifting Paradigm: From Investigational Tool to Clinical Powerhouses
This compound, a selective and potent antagonist of the P2Y12 receptor, played a crucial role in the initial exploration of this therapeutic target. While it did not progress to widespread clinical use, its study provided a foundational understanding of P2Y12 inhibition. Today, the clinical landscape is dominated by advanced P2Y12 inhibitors that offer rapid, potent, and in some cases, reversible platelet inhibition, leading to improved outcomes in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).
Quantitative Comparison of P2Y12 Inhibitors
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound alongside its modern counterparts. It is important to note that direct head-to-head clinical trial data for this compound against current therapies is unavailable; therefore, this comparison is synthesized from a variety of preclinical and clinical studies. Variations in experimental conditions should be considered when interpreting these data.
Table 1: Pharmacodynamic Profile of P2Y12 Inhibitors
| Parameter | This compound | Cangrelor | Ticagrelor | Selatogrel |
| Mechanism of Action | Reversible, competitive antagonist | Reversible, non-competitive antagonist | Reversible, non-competitive allosteric antagonist | Reversible, competitive antagonist |
| P2Y12 Binding Affinity (Ki/Kd) | pKd: 8.2 | - | - | Kd: 1.5 nM[1] |
| Inhibition of Platelet Aggregation (IC50) | 0.6-3.8 nM (human/rat platelets) | 3 nM (ADP-induced)[2] | 5 nM (ADP-induced, washed platelets)[3] | 14 nM (ADP-induced)[1] |
| Onset of Action | Rapid (in vitro) | ~2 minutes[4] | ~30 minutes[5] | ~15 minutes[6] |
| Offset of Action (Platelet Function Recovery) | Not well-defined in humans | ~1 hour[4] | 5 days[5] | ~8 hours (dose-dependent)[6] |
Table 2: Pharmacokinetic Profile of P2Y12 Inhibitors
| Parameter | This compound | Cangrelor | Ticagrelor | Selatogrel |
| Route of Administration | Intravenous (experimental) | Intravenous | Oral | Subcutaneous |
| Metabolism | Information not readily available | Dephosphorylation in circulation | Hepatic (CYP3A4)[7][8] | Primarily excreted unchanged[9][10] |
| Half-life | Not well-defined in humans | 3-6 minutes[11] | ~7 hours (parent), ~9 hours (active metabolite)[12] | ~4.7 hours[9] |
| Bioavailability | N/A (IV) | 100%[13] | ~36%[7][14] | Rapid absorption[9] |
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used for their generation. Below are detailed protocols for key experiments cited in the evaluation of P2Y12 inhibitors.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a compound to inhibit ADP-induced platelet aggregation in vitro.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.
-
The test compound (e.g., this compound, Ticagrelor) or vehicle control is added to the PRP and incubated for a specified period.
-
Platelet aggregation is initiated by adding a submaximal concentration of adenosine diphosphate (ADP) (e.g., 5-20 µM).
-
The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) is calculated.
P2Y12 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of a compound for the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human P2Y12 receptor (e.g., transfected CHO-K1 cells) or from human platelets.
-
Binding Reaction:
-
In a multi-well plate, the prepared membranes are incubated with a specific P2Y12 radioligand (e.g., [³H]-2MeSADP) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y12 antagonist.
-
-
Separation and Detection: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the P2Y12 signaling pathway and a typical experimental workflow for evaluating P2Y12 inhibitors.
Caption: P2Y12 receptor signaling pathway in platelets.
Caption: Workflow for P2Y12 inhibitor evaluation.
Clinical Relevance and Future Directions
The research on this compound, while not leading to a commercial product, was instrumental in validating the P2Y12 receptor as a viable antiplatelet target. The insights gained from its preclinical evaluation paved the way for the development of the current generation of P2Y12 inhibitors, which have significantly improved the management of cardiovascular diseases.
The comparison with Cangrelor, Ticagrelor, and Selatogrel highlights the key advancements in the field:
-
Rapidity of Onset: Intravenous Cangrelor and subcutaneous Selatogrel offer near-immediate platelet inhibition, a critical advantage in emergency settings like ACS and PCI.
-
Reversibility: The reversible nature of Cangrelor, Ticagrelor, and Selatogrel provides a significant safety advantage over the irreversible inhibition of older thienopyridines (e.g., clopidogrel), allowing for faster restoration of platelet function if bleeding occurs or urgent surgery is required.
-
Potency and Consistency: Newer agents exhibit more potent and predictable platelet inhibition compared to earlier compounds, reducing the incidence of high on-treatment platelet reactivity.
Future research in P2Y12 inhibition is likely to focus on developing agents with an even wider therapeutic window, minimizing bleeding risk while maintaining high efficacy. The development of agents like Selatogrel, which can be self-administered, points towards a future of more patient-centric approaches to managing thrombotic risk. The foundational knowledge gleaned from early compounds like this compound continues to inform the rational design of the next generation of antiplatelet therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome | Kubica | Cardiology Journal [journals.viamedica.pl]
- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 7. Ticagrelor - Wikipedia [en.wikipedia.org]
- 8. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption, distribution, metabolism and excretion of the P2Y12 receptor antagonist selatogrel after subcutaneous administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cangrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. brilintahcp.com [brilintahcp.com]
Independent Validation of AR-C67085's Dual Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of AR-C67085, focusing on the independent validation of its dual activity as an antagonist of the P2Y12 receptor and an agonist of the P2Y11 receptor. We will also explore its effects on the P2Y13 receptor and compare its performance with other P2Y12 receptor antagonists, supported by experimental data.
Unveiling the Dual Pharmacology of this compound
This compound (also known as PSB-0413 and FPL 67085) is a potent antagonist of the platelet P2Y12 receptor, a critical target for antiplatelet therapies.[1] However, independent pharmacological characterizations have revealed a more complex profile, identifying a dual activity that includes potent agonism at the P2Y11 receptor. This unexpected finding highlights the importance of comprehensive selectivity profiling in drug development.[2] Furthermore, studies have indicated that this compound also exhibits antagonist activity at the P2Y13 receptor, albeit with lower potency compared to its action on P2Y12.
Quantitative Analysis of this compound's Receptor Activity
The following table summarizes the quantitative data on the potency of this compound at various P2Y receptors, compiled from independent studies. This data allows for a direct comparison of its activity across these related receptors.
| Receptor | Assay Type | Parameter | Value | Reference |
| P2Y12 (Human) | Inhibition of ADP-induced platelet aggregation | pIC50 | 8.6 | [1] |
| Antagonist activity at P2Y12 receptor | pEC50 | 8.89 | [3] | |
| Binding affinity | pKd | 8.2 | [3] | |
| P2Y11 (Human) | Agonist activity (phospholipase C coupled) | pEC50 | 5.82 | [3] |
| Agonist activity | pEC50 | 8.52 | [3] | |
| P2Y13 (Human) | Antagonist activity | IC50 | 0.6 µM |
Comparative Performance with Alternative P2Y12 Antagonists
The landscape of P2Y12 receptor antagonists is populated by several clinically significant drugs, including clopidogrel, prasugrel, ticagrelor, and cangrelor. While direct head-to-head in-vitro experimental data comparing this compound with all these alternatives is limited in the public domain, we can infer a comparative understanding based on their established mechanisms and potencies.
Newer P2Y12 inhibitors like prasugrel and ticagrelor generally exhibit more potent and consistent platelet inhibition compared to the older generation drug, clopidogrel.[4][5] Cangrelor, an intravenous antagonist, is known for its rapid onset and reversibility.[4] The dual activity of this compound at the P2Y11 receptor presents a unique pharmacological profile that distinguishes it from these more selective P2Y12 antagonists. This off-target activity could have implications for its overall physiological effect.
Experimental Protocols for Validation
To independently validate the dual activity of this compound, researchers can employ a combination of binding and functional assays. Below are detailed methodologies for key experiments.
P2Y12 Receptor Antagonism Assay (Platelet Aggregation)
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet Aggregation Measurement: Use a light transmission aggregometer. Place a sample of PRP in a cuvette with a stir bar and allow it to stabilize at 37°C.
-
Assay Procedure:
-
Add a vehicle control or varying concentrations of this compound to the PRP and incubate for a specified period (e.g., 5 minutes).
-
Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set duration (e.g., 10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated. The IC50 value (the concentration of this compound that inhibits 50% of the ADP-induced aggregation) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
P2Y11 Receptor Agonism Assay (cAMP Accumulation)
Objective: To determine the agonist activity of this compound on the P2Y11 receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human P2Y11 receptor (e.g., CHO-K1 or 1321N1 astrocytoma cells). Culture the cells in appropriate media until they reach a suitable confluency.
-
cAMP Measurement:
-
Seed the cells in 96-well plates.
-
On the day of the experiment, wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound or a known P2Y11 agonist (like ATPγS) to the cells and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is then calculated.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathways of P2Y11, P2Y12, and P2Y13 receptors and the dual action of this compound.
Caption: Experimental workflows for validating the dual activity of this compound.
References
- 1. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Efficacy and safety of cangrelor as compared to ticagrelor in patients with ST-elevated myocardial infarction (STEMI): a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AR-C67085: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of AR-C67085, a potent P2Y receptor antagonist. While this compound is shipped as a non-hazardous chemical for research purposes, adherence to proper disposal protocols is paramount to ensure a safe laboratory environment.[1]
Key Compound Information
A summary of important data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | PSB 0413, FPL 67085 |
| CAS Number | 164992-25-0 |
| Molecular Formula | C14H22Cl2N5O12P3S |
| Molecular Weight | 648.23 g/mol |
| Primary Function | P2Y Receptor Antagonist |
| Storage (Short-term) | 0 - 4 °C (days to weeks) |
| Storage (Long-term) | -20 °C (months to years) |
Experimental Protocols: Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting. Always consult your institution's specific safety guidelines and local regulations before proceeding.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Identification and Segregation
-
Unused/Expired Compound: The pure, unused, or expired solid compound should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of accordingly.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
Step 3: Waste Collection and Labeling
-
Collect all solid waste (unused compound and contaminated materials) in a designated, sealable, and puncture-resistant container.
-
Collect all liquid waste in a sealed, leak-proof container that is compatible with the solvent used.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated secondary containment area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Follow their specific procedures for waste handover. Do not attempt to dispose of chemical waste down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound waste.
References
Personal protective equipment for handling AR-C67085
Essential Safety and Handling of AR-C67085
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, a potent P2Y12 receptor antagonist. The following procedures are based on best practices for handling potent small molecule compounds in a laboratory setting, ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Goggles with Side Shields or Face Shield- N95 or Higher Particulate Respirator |
| Solution Preparation and Handling | - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Goggles with Side Shields |
| General Laboratory Use | - Standard Lab Coat- Nitrile Gloves- Safety Glasses |
| Spill Cleanup | - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Goggles or Face Shield- Appropriate Respirator (based on spill size and form) |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All weighing of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
-
When handling the solid, wear a particulate respirator to prevent inhalation of fine powders.
2. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped before removing it from the fume hood.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, handle solutions with care to avoid splashes and aerosol generation.
-
Work on an absorbent, disposable bench liner to contain any small spills.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and bench liners, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount of this compound solution down the drain.
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste.
Visualizing Safety Workflows
To further clarify the procedural logic for handling this compound, the following diagrams illustrate key decision-making and operational workflows.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
